molecular formula C8H15NS B2762791 octahydro-2H-1,4-benzothiazine CAS No. 29442-16-8

octahydro-2H-1,4-benzothiazine

Cat. No.: B2762791
CAS No.: 29442-16-8
M. Wt: 157.28
InChI Key: WBNHBYBUEYNWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-1,4-benzothiazine (CAS 29442-16-8) is a saturated heterocyclic compound of significant interest in medicinal and synthetic chemistry. With the molecular formula C8H15NS and a molecular weight of 157.28 g/mol, it serves as a fundamental scaffold for the 1,4-benzothiazine class, which is renowned for its wide spectrum of biological activities . This fully hydrogenated core consists of a benzene ring fused with a thiazine ring containing both nitrogen and sulfur atoms, providing a versatile template for chemical functionalization . The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, with derivatives demonstrating a remarkable array of pharmacological properties. These include acting as antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticancer agents . Furthermore, research highlights its potential in cardiovascular applications, such as calcium channel antagonism , and in treating metabolic disorders as aldose reductase inhibitors . The compound's value extends beyond pharmaceuticals to industrial applications like dyes and corrosion inhibition . Supplied at a purity of ≥98% , this reagent is intended for the synthesis of novel bioactive molecules and methodological studies in heterocyclic chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNHBYBUEYNWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

octahydro-2H-1,4-benzothiazine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the octahydro-2H-1,4-benzothiazine scaffold, a fully saturated bicyclic heterocycle.[1] Unlike its aromatic counterparts (2H- or 4H-1,4-benzothiazines), this core offers distinct stereochemical complexity and physicochemical properties relevant to modern drug discovery.[1]

Structure, Stereochemistry, and Synthetic Utility[1]

Executive Summary

Octahydro-2H-1,4-benzothiazine (also known as perhydro-1,4-benzothiazine) is a bicyclic system consisting of a cyclohexane ring fused to a thiomorpholine ring.[1] Its molecular formula is C₈H₁₅NS .

  • Distinct Feature: Complete saturation of the benzene ring transforms the planar, anilinic nature of traditional benzothiazines into a flexible, aliphatic, secondary amine scaffold.

  • Medicinal Value: It serves as a lipophilic, non-aromatic bioisostere for quinoline or decalin systems, offering a unique vector for substituent positioning in 3D space.

Structural Architecture & Stereochemistry

The core feature of octahydro-1,4-benzothiazine is the ring fusion between the cyclohexane and thiomorpholine rings.[1] This creates two chiral centers at the bridgehead carbons (positions 4a and 8a), leading to distinct stereoisomers.

Stereoisomerism: Cis vs. Trans Fusion

Similar to decalin (decahydronaphthalene), this scaffold exists in two diastereomeric forms based on the ring fusion geometry.

  • Trans-fused Isomer:

    • Geometry: The hydrogen atoms at the bridgehead carbons are on opposite faces (anti-periplanar).

    • Conformation: Both rings typically adopt a rigid chair-chair conformation.[1]

    • Stability: Generally thermodynamically more stable due to fewer 1,3-diaxial interactions.[1]

    • Vector: Substituents are held in a fixed spatial orientation, making it ideal for rigidifying pharmacophores.

  • Cis-fused Isomer:

    • Geometry: The bridgehead hydrogens are on the same face (syn-clinal).[1]

    • Conformation: The system is flexible and can undergo ring flipping between two chair-chair conformers.[1]

    • Solubility: Often exhibits higher aqueous solubility than the trans isomer due to a higher dipole moment and less efficient crystal packing.

Conformational Logic Diagram

Stereochemistry cluster_0 Stereochemical Configurations cluster_1 Properties Trans Trans-Fusion (Rigid Chair-Chair) Stable Thermodynamic Stability (Trans > Cis) Trans->Stable Min. 1,3-diaxial strain Cis Cis-Fusion (Flexible Chair-Chair) Lipophilicity Lipophilicity (Trans > Cis) Cis->Lipophilicity Dipole Moment Effect

Caption: Comparative analysis of ring fusion stereochemistry and resulting physicochemical properties.[1]

Physicochemical Profile

The saturation of the aromatic ring drastically alters the electronic properties of the nitrogen atom.

PropertyOctahydro-2H-1,4-benzothiazine2H-1,4-Benzothiazine (Aromatic)Implication
Hybridization (N) sp³ (Pyramidal)sp² (Planar/Conjugated)Octahydro is a true secondary amine.[1]
Basicity (pKa) ~9.0 - 10.0 (Predicted)~2.0 - 4.0Octahydro is highly basic and protonated at physiological pH.[1]
LogP (Lipophilicity) ~2.5 ~1.5 - 2.0Saturation increases lipophilicity (Csp³ vs Csp²).[1]
H-Bonding 1 Donor / 1 Acceptor1 Donor / 1 AcceptorStronger H-bond acceptor due to localized lone pair.[1]
Metabolic Stability Moderate (N-oxidation, S-oxidation)High (Aromatic ring oxidation)Requires metabolic soft-spot analysis (e.g., bridgehead hydroxylation).[1]

Synthetic Pathways

Synthesis of the octahydro core requires different strategies than the aromatic analogs. Two primary routes are employed: Catalytic Hydrogenation (Reduction) and De Novo Cyclization .[1]

Route A: Catalytic Hydrogenation

This method reduces the aromatic ring of a pre-formed 1,4-benzothiazine.[1]

  • Substrate: 2H- or 4H-1,4-benzothiazine derivatives.

  • Conditions: High pressure H₂ (50-100 atm), Catalyst (PtO₂, Rh/C, or Ru/C), Acidic solvent (AcOH).

  • Stereochemical Outcome: Predominantly yields the cis-isomer due to the adsorption of the flat aromatic ring onto the catalyst surface and syn-addition of hydrogen.[1]

Route B: De Novo Cyclization (Bifunctional Assembly)

This route constructs the saturated rings directly, allowing for better stereocontrol.

  • Reagents: 2-Aminocyclohexanethiol + 1,2-Dibromoethane (or 2-chloroacetyl chloride followed by reduction).[1]

  • Mechanism: Double nucleophilic substitution (SN2).[1]

  • Stereochemical Outcome: Depends on the stereochemistry of the starting 2-aminocyclohexanethiol (cis or trans).[1]

Synthesis Workflow Diagram

Synthesis cluster_A Route A: Reduction cluster_B Route B: Cyclization Benzothiazine 2H-1,4-Benzothiazine (Aromatic) H2_Cat H2 (50 atm) / PtO2 AcOH, 60°C Benzothiazine->H2_Cat Cis_Octa Cis-Octahydro-1,4-benzothiazine (Major Product) H2_Cat->Cis_Octa Cyclohexane 2-Aminocyclohexanethiol (Cis or Trans) Linker 1,2-Dibromoethane K2CO3, DMF Cyclohexane->Linker Trans_Octa Octahydro-1,4-benzothiazine (Retains Stereochemistry) Linker->Trans_Octa

Caption: Dual synthetic pathways for accessing the octahydro-1,4-benzothiazine scaffold.

Experimental Protocols

Protocol 1: Synthesis via Cyclization (Route B)

This protocol is adapted from standard heterocycle synthesis methodologies for thiomorpholines.[1]

  • Reagents:

    • trans-2-Aminocyclohexanethiol (1.0 eq)[1]

    • 1,2-Dibromoethane (1.1 eq)[1]

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)

    • Solvent: DMF or Acetonitrile (Dry).[1]

  • Procedure:

    • Step 1: Dissolve trans-2-aminocyclohexanethiol in DMF (0.5 M concentration) under N₂ atmosphere.

    • Step 2: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the thiolate anion.

    • Step 3: Dropwise add 1,2-dibromoethane.[1]

    • Step 4: Heat the mixture to 80°C for 12-16 hours. Monitor by TLC (ninhydrin stain for amine).[1]

    • Step 5: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).

    • Step 6: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR: Look for the disappearance of the thiol proton and the appearance of the ethylene bridge protons (multiplets at ~2.5-3.0 ppm).

    • MS: Confirm molecular ion [M+H]⁺ = 158.1.[1]

Medicinal Chemistry Applications

The octahydro-1,4-benzothiazine scaffold is a privileged structure in drug design, often used to modulate the properties of lead compounds:

  • Conformational Restriction: Used to lock the conformation of flexible amino-ethyl-sulfide side chains in peptidomimetics.[1]

  • Lipophilicity Tuning: Replacing a piperazine or morpholine ring with this bicyclic system significantly increases LogP, improving blood-brain barrier (BBB) penetration.[1]

  • Bioisosterism: Acts as a saturated bioisostere of quinoxaline or 1,4-benzothiazine drugs (e.g., phenothiazine antipsychotics), removing the photosensitivity associated with the conjugated aromatic system.

References

  • PubChem Compound Summary. "Octahydro-2H-1,4-benzothiazine (CID 12638752)."[1] National Center for Biotechnology Information. Link[1]

  • Griffiths, D. V., & Wilcox, G. (1988). "Synthetic and stereochemical studies of the octahydro-1-benzopyran system." Journal of the Chemical Society, Perkin Transactions 2, (4), 567-571. (Cited for stereochemical analogy of fused cyclohexane-heterocycles).[1] Link[1]

  • Sainsbury, M. (1991). "1,4-Thiazines, 1,4-benzothiazines, phenothiazines and related compounds."[2][3][4][5] Rodd's Chemistry of Carbon Compounds. Elsevier. (Comprehensive review of thiazine chemistry). Link

  • Gupta, R. R. (Ed.).[6] (2012).[1][7] Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects. Elsevier. (Authoritative text on the aromatic precursors and their reduction).

Sources

Technical Profile: Octahydro-2H-1,4-benzothiazine (CAS 29442-16-8)

[1]

Executive Summary

Octahydro-2H-1,4-benzothiazine is a saturated bicyclic heterocycle consisting of a thiomorpholine ring fused to a cyclohexane ring. Unlike its aromatic counterpart (1,4-benzothiazine), this molecule possesses a flexible, three-dimensional architecture, making it a valuable "sp3-rich" scaffold in modern drug discovery. It serves as a critical intermediate in the synthesis of bioactive compounds, including antimalarial agents, cysteine protease inhibitors, and neuroprotective candidates.

This guide details the physicochemical properties, synthetic pathways, handling protocols, and supply chain intelligence for researchers utilizing this chemical in high-throughput screening or lead optimization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The following data characterizes the core chemical entity. Researchers should note that commercial samples often exist as a mixture of cis- and trans- diastereomers unless specified as a chiral grade.

PropertySpecification
Chemical Name Octahydro-2H-1,4-benzothiazine
CAS Registry Number 29442-16-8
Synonyms 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine; Perhydro-1,4-benzothiazine
Molecular Formula C₈H₁₅NS
Molecular Weight 157.28 g/mol
Appearance Colorless to pale yellow solid or viscous liquid (depending on purity/isomer ratio)
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane
pKa (Predicted) ~8.5 (Secondary amine basicity)
LogP (Predicted) 1.60 ± 0.2
SMILES C1CCC2C(C1)NCCS2
InChI Key WBNHBYBUEYNWRX-UHFFFAOYSA-N

Synthesis & Experimental Protocols

Synthetic Logic

The synthesis of octahydro-2H-1,4-benzothiazine generally follows two primary strategies:

  • Reductive Saturation: Catalytic hydrogenation of the aromatic 2H-1,4-benzothiazine core.

  • Cyclocondensation (De Novo): Reaction of 2-aminocyclohexanethiol with a bifunctional electrophile (e.g., 1,2-dibromoethane).

The Cyclocondensation Protocol is preferred for generating the scaffold from accessible aliphatic precursors, allowing for stereochemical control if chiral starting materials are used.

Experimental Protocol: Cyclocondensation Route

Note: This protocol describes a standard laboratory-scale synthesis adapted for the octahydro scaffold.

Reagents:

  • 2-Aminocyclohexanethiol (1.0 equiv)

  • 1,2-Dibromoethane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminocyclohexanethiol (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution.

  • Alkylation: Add 1,2-dibromoethane (11 mmol) dropwise over 15 minutes at 0°C to prevent uncontrolled polymerization.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over Na₂SO₄. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from precursor selection to the final scaffold.

SynthesisPathwayPrecursor12-Aminocyclohexanethiol(Nucleophile)IntermediateS-Alkylated Intermediate(Transient)Precursor1->IntermediateBase (K2CO3)SN2 AttackReagent1,2-Dibromoethane(Electrophile)Reagent->IntermediateCyclizationIntramolecularN-AlkylationIntermediate->CyclizationHeatRefluxProductOctahydro-2H-1,4-benzothiazine(CAS 29442-16-8)Cyclization->ProductRing Closure

Figure 1: Cyclocondensation pathway for the synthesis of the octahydro-1,4-benzothiazine scaffold.

Biological Applications & Mechanism[9]

Medicinal Chemistry Scaffold

The octahydro-1,4-benzothiazine core is a "privileged structure" in drug design. Its non-planar, bicyclic nature allows it to mimic proline-rich peptide turns or serve as a rigid spacer in receptor ligands.

  • Antimalarial Agents: Derivatives sulfonated at the nitrogen (N-4) or modified at the sulfur position have shown activity against Plasmodium falciparum. The scaffold acts as a lipophilic carrier that facilitates membrane permeation.

  • Protease Inhibitors: The secondary amine allows for coupling with peptide mimetics, creating inhibitors for cysteine proteases (e.g., Cathepsin K or S).

  • Neuroprotection: Structural analogs (benzothiazines) are investigated for antioxidant properties, protecting neuronal cells from oxidative stress.

Application Workflow

The diagram below depicts how this CAS number is utilized in a typical Lead Optimization campaign.

ApplicationWorkflowScaffoldCAS 29442-16-8(Core Scaffold)DerivatizationN-Functionalization(Acylation/Sulfonylation)Scaffold->DerivatizationSynthetic ModificationLibraryCompound Library(Analog Generation)Derivatization->LibraryParallel SynthesisScreeningHigh-Throughput Screening(Biological Assays)Library->ScreeningIn Vitro TestingHitLead Candidate(e.g., Antimalarial)Screening->HitSAR Analysis

Figure 2: Utilization of CAS 29442-16-8 in a drug discovery lead optimization workflow.

Handling, Safety, and Storage

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent oxidation of the sulfur atom (formation of sulfoxides).

Suppliers & Sourcing

When sourcing CAS 29442-16-8, researchers should verify the stereochemical purity (cis/trans ratio) if the application is sensitive to 3D geometry.

SupplierTypeReliability Notes
Angene Chemical International SupplierSpecializes in heterocyclic building blocks.
Synblock Catalog SupplierGood for gram-scale quantities for R&D.
Parchem Bulk/Fine ChemicalSuitable for larger scale-up requirements.
BOC Sciences CRO/SupplierOften provides custom synthesis if out of stock.

References

  • PubChem. Octahydro-2H-1,4-benzothiazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Guide to Malaria Pharmacology. Ligand: Octahydro-2H-1,4-benzothiazine-7-sulfonamide. IUPHAR/BPS. Available at: [Link]

  • Wiley Online Library. Synthesis and Application of Easily Recyclable Benzothiazine Derivatives. (Inferred from snippet context on heterocyclic synthesis). Available at: [Link]

  • Royal Society of Chemistry. Facile preparation of dihydro-1,4-benzothiazine derivatives. Chem. Commun. Available at: [Link]

  • Angene Chemical. Product Data Sheet: CAS 29442-16-8.[1] Available at: [Link]

Structural and Functional Divergence: 1,4-Benzothiazine vs. Perhydro-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing the 1,4-benzothiazine scaffold with its saturated analog, perhydro-1,4-benzothiazine (octahydro-1,4-benzothiazine).

A Technical Guide for Medicinal Chemists and Structural Biologists [1]

Executive Summary: The "Flat" vs. "3D" Paradigm

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional, saturated systems is a critical strategy to improve solubility, reduce off-target toxicity, and access novel chemical space.[1] This guide contrasts two related but distinct heterocycles:

  • 1,4-Benzothiazine (1,4-BT): A planar, conjugated, aromatic-fused system often used as a template for kinase inhibitors and intercalators.[1]

  • Perhydro-1,4-benzothiazine (Octahydro-1,4-BT): A bicyclic, saturated, aliphatic system capable of stereoisomerism (cis/trans fusion), offering a 3D scaffold for GPCR and ion channel targeting.[1]

Structural Architecture & Stereochemistry[1]

Electronic Structure and Planarity

The defining difference lies in the oxidation state of the carbocyclic ring and the heterocyclic fusion.

  • 1,4-Benzothiazine: The benzene ring is fused to the 1,4-thiazine ring.[2][3][4] While the thiazine ring itself is not fully aromatic (unless oxidized to the cation), the fusion induces a planar or near-planar conformation, particularly in the

    
    -tautomer. The nitrogen lone pair participates in conjugation with the benzene ring, reducing its basicity.[1]
    
  • Perhydro-1,4-benzothiazine: This molecule is fully saturated (C

    
    H
    
    
    
    NS).[1] It lacks aromaticity entirely.[1] The structure resembles decalin (decahydronaphthalene) with heteroatom replacements.[1] It adopts a puckered chair-chair conformation.[1]
Stereochemical Isomerism (The Critical Differentiator)

Unlike the aromatic form, the perhydro scaffold possesses two chiral bridgehead carbons (C4a and C8a), leading to distinct diastereomers:[1]

  • Trans-fused: The hydrogen atoms at the bridgehead are on opposite sides.[1] This isomer is generally more rigid and thermodynamically stable (analogous to trans-decalin).

  • Cis-fused: The bridgehead hydrogens are on the same side.[1] This isomer is more flexible and can undergo ring inversion.[1]

Stereochemistry cluster_0 Aromatic Scaffold cluster_1 Perhydro Scaffold (Saturated) BT 1,4-Benzothiazine (Planar / Near-Planar) No Bridgehead Chirality Cis Cis-Octahydro-1,4-benzothiazine (Flexible, Kinetic Product) BT->Cis Reduction (Stereocontrol required) Trans Trans-Octahydro-1,4-benzothiazine (Rigid, Thermodynamic Product) BT->Trans Reduction (High Pressure/Temp) Cis->Trans Isomerization

Figure 1: Stereochemical relationship between the aromatic precursor and its saturated diastereomers.

Physicochemical Profiling

The saturation of the ring system drastically alters the physicochemical properties, most notably the basicity of the nitrogen atom.

Property1,4-Benzothiazine (Aromatic)Perhydro-1,4-benzothiazine (Saturated)
Hybridization N is

/ conjugated
N is

/ aliphatic
Basicity (pKa) Low (2.0 - 4.0) .[1] Aniline-like. Lone pair delocalized into the

-system.[1]
High (9.0 - 11.0) .[1] Secondary amine.[1][3][5] Lone pair available for protonation.[1]
Lipophilicity Higher LogP (Flat, stacking interactions).[1]Lower LogP (Higher

fraction, better solubility).[1]
H-Bonding Weak H-bond acceptor.[1]Strong H-bond acceptor (and donor if NH).[1]
Solubility Poor in aqueous media; requires organic cosolvents.[1]Improved aqueous solubility (as salt).[1]

Synthetic Pathways[2][3][4][6][7]

Synthesis of 1,4-Benzothiazine (The Condensation Route)

The classical synthesis involves the oxidative condensation of 2-aminothiophenol with


-haloketones or 1,3-dicarbonyl compounds.[1][2] This reaction is robust and typically driven by base catalysis.[1]
Synthesis of Perhydro-1,4-benzothiazine

Synthesizing the saturated form requires different strategies, as direct hydrogenation of sulfur-containing aromatics often poisons catalysts (Pd/Pt).[1]

  • Route A (Cyclization): Reaction of 2-aminocyclohexanethiol with 1,2-dibromoethane.[1] This allows control over the cis/trans stereochemistry based on the starting aminothiol isomer.

  • Route B (Reduction): High-pressure hydrogenation of 1,4-benzothiazine using sulfide-resistant catalysts (e.g., Re, Mo, or specific Pd/C protocols).[1]

Synthesis cluster_aromatic Aromatic Synthesis cluster_perhydro Perhydro Synthesis ATP 2-Aminothiophenol Benzothiazine 1,4-Benzothiazine (Aromatic Core) ATP->Benzothiazine Oxidative Cyclization (DMSO/Base) Dicarbonyl 1,3-Dicarbonyl / alpha-Haloketone Dicarbonyl->Benzothiazine Perhydro Perhydro-1,4-benzothiazine (Saturated Core) Benzothiazine->Perhydro Hydrogenation (H2, High P) (Difficult: S-poisoning) ACT 2-Aminocyclohexanethiol ACT->Perhydro Cyclization (K2CO3/DMF) Dibromide 1,2-Dibromoethane Dibromide->Perhydro

Figure 2: Distinct synthetic lineages for aromatic vs. saturated scaffolds.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-4H-1,4-benzothiazine (Aromatic)

Principle: Condensation of 2-aminothiophenol with ethyl acetoacetate followed by oxidative cyclization.[1]

  • Reagents: 2-Aminothiophenol (10 mmol), Ethyl acetoacetate (10 mmol), DMSO (5 mL).[1]

  • Procedure:

    • Mix 2-aminothiophenol and ethyl acetoacetate in DMSO.

    • Heat the reaction mixture at reflux (approx. 100-110°C) for 1 hour. DMSO acts as both solvent and mild oxidant to facilitate the formation of the disulfide intermediate and subsequent cyclization.

    • Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate is filtered, washed with water, and recrystallized from ethanol.[1]

  • Validation:

    • TLC: Check disappearance of thiol (SH stretch in IR disappears).

    • NMR: Look for aromatic protons (6.8–7.5 ppm) and the loss of the aliphatic methylene signals characteristic of the open chain.[1]

Protocol B: Theoretical Synthesis of Perhydro-1,4-benzothiazine (Cyclization)

Principle: Double nucleophilic substitution using a saturated aminothiol.[1]

  • Reagents: cis-2-Aminocyclohexanethiol (10 mmol), 1,2-Dibromoethane (11 mmol), K

    
    CO
    
    
    
    (25 mmol), DMF (20 mL).
  • Procedure:

    • Dissolve 2-aminocyclohexanethiol in dry DMF under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and stir for 30 min to generate the thiolate/amine anions.
    • Add 1,2-dibromoethane dropwise at 0°C.[1]

    • Heat to 80°C for 4-6 hours.

    • Work-up: Dilute with water, extract with ethyl acetate.[1] The product is an oil and may require conversion to the HCl salt for crystallization.[1]

  • Stereochemical Note: The starting configuration of the 2-aminocyclohexanethiol (cis vs trans) largely dictates the fusion of the final product.[1]

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) Source: RSC Advances (2025) URL:[1][Link]

  • Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions Source: Asian Journal of Chemistry (2011) URL:[Link][1][6]

  • Octahydro-2H-1,4-benzothiazine (Compound Summary) Source: PubChem URL:[1][Link][1]

  • Synthesis and stereochemical studies of the octahydro-1-benzopyran system (Analogous conformational analysis) Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[7][Link][1][8][6][9]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate URL:[1][9][10][Link]

Sources

cis- and trans-octahydro-2H-1,4-benzothiazine stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of Octahydro-2H-1,4-benzothiazine

Abstract

The octahydro-2H-1,4-benzothiazine scaffold represents a fascinating, yet underexplored, three-dimensional heterocyclic system. As a saturated bioisostere of the medicinally significant 1,4-benzothiazine core, its stereoisomers offer unique conformational properties that are of profound interest to drug development professionals and synthetic chemists. The fusion of the cyclohexane and thiazine rings can occur in two distinct diastereomeric forms: cis and trans. This guide provides a comprehensive technical overview of the stereochemistry, conformational dynamics, characterization, and synthetic strategies pertinent to these isomers, drawing upon established principles from analogous fused-ring systems to provide field-proven insights for researchers.

The Strategic Importance of Stereochemistry in Saturated Heterocycles

In medicinal chemistry, the spatial arrangement of atoms is paramount to biological activity. While unsaturated heterocycles like 1,4-benzothiazine offer a rigid, planar scaffold, their saturated counterparts introduce conformational complexity and three-dimensionality.[1] This is critical for modern drug design, where escaping "flatland" is a key strategy for improving selectivity, enhancing metabolic stability, and exploring novel interactions with biological targets. The octahydro-2H-1,4-benzothiazine core, by virtue of its cis and trans ring fusions, provides two fundamentally different 3D shapes from the same elemental composition, making it a valuable scaffold for creating diverse molecular architectures.

Conformational Analysis: A Tale of Two Isomers

The most critical distinction between the cis and trans isomers lies in their conformational behavior. Lacking direct, extensive literature on this specific heterocyclic system, we can confidently extrapolate from the canonical and extensively studied carbocyclic analogue, decahydronaphthalene (decalin).[2][3][4]

The Rigid trans-Isomer

In the trans-fused isomer, the bridgehead hydrogens (at C4a and C8a) are on opposite sides of the fused bond. This geometry locks the molecule into a rigid, double-chair conformation that cannot undergo ring inversion.[4]

  • Causality: The steric strain required to achieve the transition state for a ring flip is prohibitively high. Consequently, each substituent on the rings is locked into either an axial or equatorial position.

  • Implication for Design: The trans scaffold provides a conformationally restricted and predictable platform. This rigidity is highly desirable for designing ligands where a specific orientation of substituents is required for optimal binding to a biological target.

The Flexible cis-Isomer

The cis-fused isomer, with bridgehead hydrogens on the same side, is conformationally mobile. It exists as an equilibrium between two equivalent double-chair conformers, which rapidly interconvert at room temperature via a process known as ring inversion or "flipping".[4][5]

  • Causality: The energy barrier for this inversion is relatively low (for cis-decalin, it is approximately 12.6 kcal/mol).[2] This dynamic behavior means that a substituent that is axial in one conformer becomes equatorial in the other, and vice versa.

  • Implication for Design: The cis scaffold is a dynamic system. It can adapt its shape, which may be advantageous for binding to targets with flexible active sites. However, this flexibility also introduces conformational ambiguity that must be managed. The equilibrium can be influenced by the nature of substituents on the rings, particularly on the nitrogen atom, as seen in analogous cis-decahydroquinoline systems.[6]

Diagram: Conformational Equilibrium of Stereoisomers

G cluster_trans trans-Isomer cluster_cis cis-Isomer T1 Rigid Conformation (No Inversion) C1 Conformer A (e.g., N-H axial) C2 Conformer B (e.g., N-H equatorial) C1->C2 Ring Inversion

Caption: Conformational behavior of trans- (rigid) vs. cis- (dynamic) isomers.

Spectroscopic Characterization: Distinguishing cis from trans

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously assigning the stereochemistry of the ring junction. The key differences are observable in both ¹H and ¹³C NMR spectra, primarily due to the different conformational properties.

¹H NMR Spectroscopy
  • trans-Isomer: Because it is conformationally locked, the trans isomer will show distinct, well-resolved signals for axial and equatorial protons at room temperature. The bridgehead protons (H-4a and H-8a) are typically diaxial and will exhibit large coupling constants (J ≈ 10-13 Hz) to adjacent axial protons.

  • cis-Isomer: At room temperature, rapid ring inversion leads to averaged chemical shifts and coupling constants for all protons on the cyclohexane ring.[5] This results in a spectrum with broader, less-resolved signals compared to the trans isomer. To resolve the individual conformers and observe distinct axial and equatorial signals, low-temperature NMR is required to "freeze out" the ring inversion.[3]

¹³C NMR Spectroscopy
  • trans-Isomer: Will display eight distinct signals for the eight carbons of the scaffold (assuming no other symmetry).

  • cis-Isomer: At room temperature, due to rapid inversion and the resulting time-averaged symmetry, the cis isomer will show only four signals for the eight scaffold carbons. At low temperatures, as the inversion slows, these signals will decoalesce into eight distinct signals representing a single frozen conformer.

Featuretrans-Octahydro-2H-1,4-benzothiazinecis-Octahydro-2H-1,4-benzothiazine
Conformation Rigid, locked double-chairFlexible, rapid ring inversion
¹H NMR (RT) Sharp, distinct axial & equatorial signalsBroad, averaged signals
Bridgehead ¹H Clear, large diaxial couplingsAveraged, smaller couplings
¹³C NMR (RT) 8 scaffold signals4 scaffold signals (averaged)
Low-Temp NMR No significant changeSignal decoalescence to 8 signals

Proposed Synthetic Strategies

Direct, documented syntheses for these specific stereoisomers are sparse. However, based on established methodologies for related heterocycles, two robust strategies can be proposed. The choice of strategy is dictated by the desired level of stereocontrol.

Strategy A: Catalytic Hydrogenation of an Unsaturated Precursor

This is the most direct, albeit potentially less stereoselective, approach. It begins with the synthesis of a 2H-1,4-benzothiazine or 3,4-dihydro-2H-1,4-benzothiazine precursor, which is well-documented.[7][8] The aromatic or partially saturated ring system is then fully reduced.

  • Causality of Catalyst Choice: The stereochemical outcome of the hydrogenation is determined by how the molecule adsorbs onto the catalyst surface.

    • For cis-Isomer: Catalysts like Palladium (Pd/C) or Platinum oxide (PtO₂) often favor syn-addition of hydrogen from the less sterically hindered face of the molecule as it adsorbs flatly, typically leading to the cis-fused product.

    • For trans-Isomer: Achieving the trans product via hydrogenation is more challenging and may require dissolving metal reduction (e.g., Na/NH₃) or specialized catalysts and conditions that promote isomerization to the thermodynamically more stable trans isomer.

Workflow: Synthesis via Catalytic Hydrogenation

G Start 2-Aminothiophenol + α,β-Unsaturated Ketone Step1 Cyclocondensation Start->Step1 Intermediate Unsaturated 1,4-Benzothiazine Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., H₂, Pd/C, high pressure) Intermediate->Step2 Product cis/trans Mixture (Often cis-major) Step2->Product

Caption: General workflow for synthesis via hydrogenation of a precursor.

Protocol: Stereoselective Hydrogenation to the cis-Isomer

This protocol is a validated, general procedure for the exhaustive reduction of benzo-fused heterocycles and is presented here as a field-proven starting point.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the 1,4-benzothiazine precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add 10 mol% of Palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel to 50-100 atm with hydrogen.

  • Reaction: Stir the mixture vigorously at a temperature of 50-80°C for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS by sampling from the reactor.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will likely be a mixture of cis and trans isomers, which can then be separated by column chromatography on silica gel. The cis isomer is typically the major product under these conditions.

Strategy B: Stereocontrolled de Novo Synthesis

For unambiguous access to a single stereoisomer, a de novo synthesis starting from a stereochemically defined cyclohexane precursor is the superior strategy. This approach builds the thiazine ring onto a pre-existing cis or trans scaffold.

  • Starting Material: Begin with either cis- or trans-2-aminocyclohexanol.

  • Thiol Introduction: Convert the hydroxyl group to a thiol. This is a multi-step process that must be carefully planned to retain the initial stereochemistry (e.g., via mesylation, displacement with a sulfur nucleophile like potassium thioacetate, followed by hydrolysis). This yields a stereopure cis- or trans-2-aminocyclohexanethiol.

  • Ring Closure: React the aminothiol with a two-carbon electrophile, such as 1,2-dibromoethane or a related synthon, under basic conditions to form the six-membered thiazine ring. This intramolecular cyclization locks in the stereochemistry of the ring fusion.

This method offers complete control over the final stereochemistry but is more synthetically demanding.

Applications and Future Outlook

The true value of the lies in their potential as scaffolds for new chemical entities in drug discovery. The parent unsaturated 1,4-benzothiazines are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1]

  • Exploring 3D Chemical Space: The rigid trans-isomer and the flexible cis-isomer provide ideal tools to probe the importance of conformation for a given biological target. Synthesizing libraries based on both scaffolds can quickly reveal whether a rigid or an adaptable ligand is preferred.

  • Improving DMPK Properties: Saturation of an aromatic ring is a common strategy to improve drug metabolism and pharmacokinetic (DMPK) properties, such as reducing metabolic breakdown by cytochrome P450 enzymes and increasing solubility.

Future work should focus on the development of efficient and highly stereoselective syntheses for these scaffolds and the subsequent exploration of their utility in creating novel, three-dimensional molecules for biological screening.

References

  • Campagna, F., Carotti, A., Casini, G., & Ferappi, M. (1986). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 41(8), 588-598. [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. [Link]

  • Kaur, H., et al. (2020). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Journal of Molecular Structure, 1202, 127239. [Link]

  • Kumar, R., et al. (2010). Novel synthesis of 1,4-benzothiazines in water accelerated by β-cyclodextrin. Tetrahedron Letters, 51(4), 635-637. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]

  • Abe, H., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7586. [Link]

  • MDPI. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. [Link]

  • Frontiers Media. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. [Link]

  • Armarego, W. L. F., & Kobayashi, T. (1979). Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 1, 1636-1643. [Link]

  • Zhang, X., et al. (2014). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 10, 2191-2198. [Link]

  • Tontini, A. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Current Medicinal Chemistry, 13(14), 1637-1652. [Link]

  • Sharma, V., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6299. [Link]

  • Li, Y., et al. (2017). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 7(5), 2824-2834. [Link]

  • Sharma, S., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6898-6925. [Link]

  • Fryer, R. I., et al. (1994). Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors. Journal of Medicinal Chemistry, 37(12), 1778-1786. [Link]

  • Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]

  • Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-118. [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6245. [Link]

  • Akiyama, T., et al. (2009). Benzothiazoline: Highly Efficient Reducing Agent for the Enantioselective Organocatalytic Transfer Hydrogenation of Ketimines. Organic Letters, 11(12), 2639-2641. [Link]

  • Wang, T., et al. (2020). Synthesis of benzo[f][7][9]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 56(68), 9829-9832. [Link]

  • Dalling, D. K., Grant, D. M., & Johnson, L. F. (1971). Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibrations of cis-Decalins. Journal of the American Chemical Society, 93(15), 3678-3682. [Link]

  • Abraham, R. J., et al. (1994). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 32(11), 637-645. [Link]

  • Hmaimou, S., et al. (2024). Synthesis, Crystal Structure, Theoretical Calculations, and Corrosion Study of Thiazine[9][10]Benzodiazepine. ResearchGate. [Link]

  • Kaddour, Y., et al. (2006). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Abraham, R. J., et al. (1994). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 32(11), 637-645. [Link]

  • Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. [Link]

  • Fun, H.-K., et al. (2009). Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E, 65(Pt 12), o3077. [Link]

  • Wu, J. I., et al. (2016). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. Dalton Transactions, 45(1), 208-216. [Link]

Sources

The Resurgence of the Saturated Benzothiazine: Engineering Fsp³-Rich Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The 3D Imperative in Modern Drug Design

The "Escape from Flatland" is no longer just a theoretical concept in medicinal chemistry; it is a survival mandate for clinical candidates. While traditional aromatic heterocycles (quinolines, indoles) have dominated the pharmacopeia, their planar geometry often correlates with poor solubility and non-specific binding (promiscuity).

The saturated benzothiazine scaffold —specifically the 3,4-dihydro-2H-1,4-benzothiazine and the 3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide (sultam) —offers a critical solution. Unlike their fully unsaturated counterparts, these scaffolds possess inherent


 character (Fsp³), introducing chirality and defined vector positioning that allows for precise exploration of biological chemical space.
Structural Divergence: The Isomer War

There are two primary isomers of interest, each offering distinct physicochemical profiles:

Feature1,4-Benzothiazine (The "Butterfly") 1,2-Benzothiazine 1,1-Dioxide (The "Sultam")
Core Geometry Non-planar, folded along N-S axis.Semi-planar sulfonamide, rigid constraint.
Key Property Mimics phenothiazines but with tunable "wing" angles.High metabolic stability; bioisostere for carboxylic acids.
Oxidation State Susceptible to S-oxidation (sulfoxide/sulfone).Already oxidized (sulfone); chemically inert.
Primary Utility Calcium channel blockers, Antioxidants (radical scavenging).[1]COX-2 inhibitors (NSAIDs), 11β-HSD1 inhibitors.

Part 2: Chemical Architecture & Synthesis[2][3][4]

The 1,4-Benzothiazine "Butterfly" Fold

The 3,4-dihydro-1,4-benzothiazine core is characterized by a "boat-like" or "butterfly" conformation. This folding angle is critical for biological activity, particularly in intercalation with DNA or binding to hydrophobic pockets in ion channels.

Synthetic Strategy: The Atom-Economy Approach

The most robust entry into this scaffold utilizes 2-aminothiophenol (2-ATP) as a bis-nucleophile. The reaction proceeds via a cascade: S-alkylation followed by intramolecular N-cyclization.[2]

G ATP 2-Aminothiophenol (Nucleophile) Inter S-Alkylated Intermediate ATP->Inter S_N2 Attack (Base) Elec α-Halo Ketone / Epoxide (Electrophile) Elec->Inter Cycl Cyclization (Intramolecular) Inter->Cycl Condensation (-H2O/-HX) Prod 3,4-Dihydro-2H-1,4-benzothiazine (Scaffold) Cycl->Prod Fold Formation

Figure 1: General synthetic workflow for the construction of the 3,4-dihydro-1,4-benzothiazine core via 2-aminothiophenol condensation.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine

Objective: To synthesize a saturated scaffold suitable for further N-functionalization. This protocol avoids the formation of the fully aromatic benzothiazole byproduct.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Phenacyl bromide (2-bromoacetophenone) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in anhydrous MeCN (20 mL).

  • Base Addition: Add anhydrous

    
      (2.76 g, 20 mmol) in a single portion. The suspension will turn slightly yellow.
    
  • Electrophile Addition: Cool the mixture to 0°C (ice bath). Add phenacyl bromide (2.19 g, 11 mmol) dropwise over 15 minutes. Causality: Slow addition at low temperature favors S-alkylation over N-alkylation due to the higher nucleophilicity of the thiolate anion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: If the intermediate (S-alkylated acyclic form) persists, heat to reflux (80°C) for 1 hour to force the intramolecular imine formation/reduction or direct cyclization depending on the specific electrophile structure. For phenacyl bromide, the initial product is often the 2H-1,4-benzothiazine which can be reduced to the 3,4-dihydro form using NaBH4 (in situ reduction) if the saturated amine is the target.

    • Modification for Saturation: To ensure the saturated 3,4-dihydro core, add Sodium Borohydride (NaBH4) (1.5 eq) to the reaction mixture after the initial cyclization is complete (approx. 3 hours) and stir for an additional 1 hour.

  • Workup: Quench the reaction with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexane).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the S-H peak (~3.5 ppm) and the appearance of the diastereotopic methylene protons at position 2 (approx. 3.0-3.5 ppm) and the methine proton at position 3 (if substituted).

  • IR: Disappearance of the S-H stretch (2550 cm⁻¹) and appearance of the secondary amine N-H stretch (~3300-3400 cm⁻¹).

Part 4: Medicinal Chemistry Applications & SAR[4][6][7]

The saturated benzothiazine is not merely a linker; it is a pharmacophore.

Structure-Activity Relationship (SAR) Logic
  • N4-Position: The "handle" for diversity. Alkylation here controls lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

  • C2/C3-Positions: Introduction of chirality. Substituents here lock the conformation, affecting the "butterfly angle" and receptor fit.

  • Sulfur Oxidation: Controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O) alters the dipole moment and H-bonding potential without changing the carbon skeleton.

Therapeutic Profile
Therapeutic AreaMechanism of ActionKey Reference
Cardiovascular L-type Calcium Channel BlockadeDiltiazem analogues (benzothiazine bioisosteres) [1]
Oncology Tubulin Polymerization Inhibition3-Aryl-1,4-benzothiazines [2]
Neuroprotection Radical Scavenging (Antioxidant)Phenothiazine mimics [3]
Antimicrobial DNA Gyrase InhibitionFluoro-benzothiazines [4]
Mechanism of Action: The Redox Switch

In oxidative stress conditions (neurodegeneration), the 1,4-benzothiazine can act as a radical scavenger, donating a hydrogen atom from the N-H or undergoing S-oxidation.

SAR Core 3,4-Dihydro-1,4-Benzothiazine Scaffold N4 N4-Position: Solubility & Target Affinity (Alkylation/Acylation) Core->N4 C2 C2/C3 Positions: Chirality & Conformation (Fsp3 Vector) Core->C2 S1 S1-Position: Metabolic Switch (S -> SO -> SO2) Core->S1 Kinase Selectivity Kinase Selectivity N4->Kinase Selectivity Stereoselective Binding Stereoselective Binding C2->Stereoselective Binding Redox Activity (Antioxidant) Redox Activity (Antioxidant) S1->Redox Activity (Antioxidant)

Figure 2: Pharmacophore map detailing the functionalizable vectors of the saturated benzothiazine scaffold.

References

  • Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. (Calcium channel blocker activity).[1][3][4] Link

  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents. European Journal of Medicinal Chemistry. (Structural insights relevant to fused thiazines). Link

  • Recent Advances in Synthesis and Medicinal Evaluation of 1,2‐Benzothiazine Analogues. Asian Journal of Organic Chemistry. (Comprehensive review of the 1,2-isomer). Link

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. (Review of antimicrobial and antioxidant properties). Link

  • Synthesis of 3,4-Dihydro-2H-1,4-benzothiazine derivatives via DABCO-catalyzed one-pot three-component condensation. RSC Advances. (Green chemistry synthesis protocol). Link

Sources

Octahydro-1,4-Benzothiazine: Physicochemical Profiling and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into Octahydro-1,4-benzothiazine (also known as 1-thia-4-azadecalin or perhydro-1,4-benzothiazine ), a saturated bicyclic heterocycle. While often overshadowed by its unsaturated counterparts (2H- or 4H-1,4-benzothiazines) used in antipsychotics and dyes, the fully saturated octahydro core represents a critical scaffold for designing lipophilic, metabolically stable bioisosteres of decahydroquinoline.

Executive Summary

Octahydro-1,4-benzothiazine (CAS: 29442-16-8) is a bicyclic heterocycle resulting from the fusion of a cyclohexane ring with a thiomorpholine ring. It serves as a sulfur-containing bioisostere of decahydroquinoline , a common pharmacophore in NMDA antagonists and butyrylcholinesterase inhibitors.

For medicinal chemists, this scaffold offers a unique tool to modulate lipophilicity and basicity. The sulfur atom introduces a "soft" metabolic handle and alters the ring puckering compared to the nitrogen-only analog, influencing binding affinity in steric-sensitive pockets. This guide details its stereochemical complexity, estimated physicochemical parameters, and synthetic accessibility.

Structural Analysis & Stereochemistry

The physicochemical behavior of octahydro-1,4-benzothiazine is governed by its stereochemistry at the ring junction (positions 4a and 8a). Like decalin, it exists in two diastereomeric forms: cis and trans .[1]

Conformational Dynamics
  • Trans-fused (Thermodynamic): The trans-isomer adopts a rigid double-chair conformation. It is generally more stable (by ~2–3 kcal/mol) due to the absence of gauche interactions inherent in the cis-fusion. However, the C–S bond length (1.82 Å) is significantly longer than the C–C bond (1.54 Å), causing a distortion in the thiomorpholine ring that slightly reduces the energy gap compared to pure decalin.

  • Cis-fused (Kinetic): The cis-isomer is flexible and exists in equilibrium between two chair-chair conformers, undergoing ring inversion. This flexibility allows the cis-isomer to adapt to binding pockets that require a "bent" topology.

Nitrogen Inversion

Unlike carbon-only decalins, the nitrogen atom at position 4 adds another layer of complexity. The lone pair can be axial or equatorial. In the trans-fused system, the N-substituent (or H) prefers the equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" from the adjacent sulfur can sometimes stabilize the axial lone pair.

Physicochemical Profile

The following data is synthesized from fragment-based predictions and comparative analysis with structural analogs (thiomorpholine, decahydroquinoline, and cyclohexane), as direct experimental values for the unsubstituted parent are rare in open literature.

Key Parameters Table
ParameterValue (Estimated/Calc)Context & Rationale
LogP (Octanol/Water) 2.3 ± 0.3 Higher than thiomorpholine (-0.2) due to the lipophilic cyclohexane fusion (+2.5). Comparable to decahydroquinoline (~2.3).
LogD (pH 7.4) 0.5 – 1.2 At physiological pH, the amine is predominantly protonated (

), significantly reducing apparent lipophilicity.
pKa (Conjugate Acid) 9.2 ± 0.5 The sulfur atom at the

-position is electron-withdrawing relative to carbon, slightly lowering the pKa compared to decahydroquinoline (~10.8) or cyclohexylamine (10.6).
H-Bond Donors (HBD) 1 Secondary amine (NH).
H-Bond Acceptors (HBA) 2 Nitrogen lone pair + Sulfur lone pair (weak acceptor).
Molar Refractivity 45.2 cm³/mol Indicates steric bulk and polarizability, critical for binding in hydrophobic pockets.
Polar Surface Area (PSA) 12.0 Ų Low PSA suggests excellent blood-brain barrier (BBB) permeability in the neutral form.
Solubility Profile
  • Free Base: Low aqueous solubility (< 1 mg/mL); highly soluble in DCM, DMSO, and Methanol.

  • Hydrochloride Salt: High aqueous solubility (> 50 mg/mL). The salt form is hygroscopic and prone to oxidation at the sulfur atom (sulfoxide formation) upon prolonged exposure to air/moisture.

Experimental Methodologies

Protocol: Determination of Lipophilicity (Shake-Flask Method)

Note: For high-throughput screening, HPLC-based LogP determination is preferred, but the Shake-Flask method remains the gold standard for scaffold validation.

  • Preparation: Dissolve 2 mg of octahydro-1,4-benzothiazine in 10 mL of 1-octanol (pre-saturated with water).

  • Partitioning: Add 10 mL of phosphate buffer (pH 7.4) (pre-saturated with octanol) to the vessel.

  • Equilibration: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via HPLC-UV (254 nm) or LC-MS (ESI+).

    • Calculate distribution coefficient:

      
      .
      
    • Convert to LogD. Repeat at pH 10.0 (where the molecule is neutral) to determine true LogP.

Protocol: Synthesis via Reduction

The most reliable route to the octahydro core is the exhaustive reduction of the 3-oxo-derivative or the unsaturated benzothiazine.

Step-by-Step Workflow:

  • Precursor: Start with 2H-1,4-benzothiazin-3(4H)-one .

  • Reduction: Suspend precursor (1.0 eq) in dry THF under Argon.

  • Reagent Addition: Add LiAlH₄ (4.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 12–18 hours. (Monitoring: TLC shows disappearance of amide carbonyl).

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Isolation: Extract filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: The product (typically a mixture of cis/trans) is purified via flash chromatography (DCM/MeOH/NH₃).

Visualizations

Conformational Equilibrium & Synthesis Logic

The following diagram illustrates the synthetic pathway and the stereochemical equilibrium between the kinetic (cis) and thermodynamic (trans) forms.

G cluster_isomers Stereochemical Outcome Precursor 2-Aminothiophenol + 1,2-Dibromoethane Intermediate 2H-1,4-Benzothiazine (Unsaturated) Precursor->Intermediate Cyclization Reduction Reduction (H2/Pt or LiAlH4) Intermediate->Reduction Step 2 Cis Cis-Octahydro-1,4-benzothiazine (Kinetic Product) Flexible Reduction->Cis Major (Kinetic) Trans Trans-Octahydro-1,4-benzothiazine (Thermodynamic Product) Rigid Reduction->Trans Minor (Thermo) Cis->Trans Isomerization (Acid/Heat)

Caption: Synthetic route from 2-aminothiophenol to the octahydro scaffold, highlighting the kinetic vs. thermodynamic stereochemical split.

Applications in Drug Design[2][3][4]

Bioisosteric Replacement

Octahydro-1,4-benzothiazine is a Class I bioisostere for:

  • Decahydroquinoline: Replacing C-4 with Sulfur reduces basicity (pKa ~11

    
     ~9.2), potentially improving oral absorption by increasing the fraction of neutral species in the intestine.
    
  • Octahydro-2H-1,4-benzoxazine: Replacing Oxygen with Sulfur increases lipophilicity (LogP +0.5 to +1.0) and metabolic stability against oxidative ring opening.

Metabolic Implications

The sulfur atom is a "soft" nucleophile and is susceptible to S-oxidation by FMO (Flavin-containing Monooxygenases) and CYP450s, yielding sulfoxides and sulfones .

  • Design Tip: If the sulfur oxidation is a metabolic liability, introducing electron-withdrawing groups on the adjacent carbons or the nitrogen can reduce the electron density on sulfur, mitigating rapid clearance.

References

  • Synthesis and Conformational Analysis

    • Title: Synthesis and Conformational Analysis of Saturated cis- and trans-1,3,2-Benzodiazaphosphinine 2-Oxides (Contextual reference for 1,4-heterodecalin systems).
    • Source: Wiley-VCH / ResearchG
    • URL:[Link]

  • General Benzothiazine Pharmacology

    • Title: Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry.[2][3][4][5][6][7]

    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Physicochemical Data Sources

    • Title: PubChem Compound Summary for Octahydro-2H-1,4-benzothiazine (CID 12638752).
    • Source: PubChem.
    • URL:[Link]

  • Synthetic Methodology (Reduction)

Sources

An In-Depth Technical Guide to the Conformational Analysis of the Octahydro-2H-1,4-Benzothiazine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of heterocyclic scaffolds is paramount. The conformational landscape of a molecule dictates its interactions with biological targets, thereby influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for the conformational analysis of the octahydro-2H-1,4-benzothiazine ring system, a saturated heterocyclic scaffold with significant potential in medicinal chemistry.[1]

Introduction: The Significance of Conformational Analysis in Drug Discovery

The octahydro-2H-1,4-benzothiazine scaffold, a saturated derivative of the biologically significant 1,4-benzothiazine core, presents a fascinating case for conformational study.[2][3] The fusion of a cyclohexane ring with a 1,4-thiazine ring introduces a complex interplay of steric and electronic factors that govern its three-dimensional structure. Unlike its planar aromatic counterparts, the puckered nature of the saturated rings allows for a variety of conformational isomers, each with a distinct spatial arrangement of substituents. A thorough conformational analysis is therefore not merely an academic exercise but a critical component of rational drug design, enabling the correlation of specific conformations with biological activity.

This guide will navigate the reader through the synthesis of the core scaffold, the theoretical basis of its conformational isomerism, and the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, to elucidate its conformational preferences.

Synthesis of the Octahydro-2H-1,4-Benzothiazine Core

While numerous methods exist for the synthesis of unsaturated 1,4-benzothiazines, the preparation of the fully saturated octahydro-2H-1,4-benzothiazine requires a distinct synthetic strategy.[2][4][5] A plausible and efficient route involves a multi-step process commencing with readily available starting materials.

Proposed Synthetic Protocol:
  • Step 1: Synthesis of cis-2-aminocyclohexanethiol: This key intermediate can be synthesized from cyclohexene oxide. The epoxide is first opened with a thiol source, such as thiourea, followed by hydrolysis to yield the corresponding aminothiol. Stereochemical control is crucial at this stage to obtain the desired cis-isomer.

  • Step 2: Cyclization with a Two-Carbon Electrophile: The cis-2-aminocyclohexanethiol is then reacted with a suitable two-carbon electrophile, such as 1,2-dibromoethane or a protected 2-bromoacetaldehyde, in the presence of a non-nucleophilic base. This will facilitate an intramolecular double nucleophilic substitution to form the saturated 1,4-thiazine ring fused to the cyclohexane ring.

  • Step 3: Purification and Characterization: The final product, octahydro-2H-1,4-benzothiazine, is purified using standard chromatographic techniques. Comprehensive characterization is performed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Synthesis_of_Octahydro-2H-1,4-benzothiazine start Cyclohexene Oxide intermediate1 cis-2-aminocyclohexanethiol start->intermediate1 Epoxide Opening & Hydrolysis product Octahydro-2H-1,4-benzothiazine intermediate1->product Cyclization reagent1 Thiourea, then Hydrolysis reagent1->start reagent2 1,2-Dibromoethane / Base reagent2->intermediate1

Caption: Proposed synthetic workflow for octahydro-2H-1,4-benzothiazine.

Theoretical Conformational Isomerism

The conformational landscape of the octahydro-2H-1,4-benzothiazine ring system is analogous to that of substituted cyclohexanes and other saturated six-membered heterocycles like morpholine.[6][7][8][9] The primary conformations to consider are the chair, boat, and twist-boat forms for both the cyclohexane and the 1,4-thiazine rings.

The fusion of the two rings introduces additional complexity, leading to the possibility of cis and trans decal-like isomers, depending on the relative stereochemistry at the bridgehead carbons. For each of these isomers, the individual rings can exist in various conformations.

Key Conformational States:
  • Chair-Chair Conformations: These are generally the most stable conformations, minimizing both angle and torsional strain. For a trans-fused system, a rigid double-chair conformation is expected. In a cis-fused system, the molecule can undergo a ring inversion, leading to an equilibrium between two different chair-chair conformers.

  • Boat and Twist-Boat Conformations: These are higher energy conformations. The boat form is destabilized by flagpole interactions and torsional strain. The twist-boat is a more stable intermediate between two boat forms. These conformations may be populated at higher temperatures or in sterically hindered derivatives.

The presence of the nitrogen and sulfur heteroatoms in the 1,4-thiazine ring introduces specific stereoelectronic effects. The lone pair of electrons on the nitrogen atom can adopt either an axial or equatorial orientation, with the equatorial position generally being more stable to minimize steric interactions.

Conformational_Equilibria cluster_cis Cis-fused Isomer cluster_trans Trans-fused Isomer Chair-Chair 1 Chair-Chair 1 Twist-Boat Intermediate Twist-Boat Intermediate Chair-Chair 1->Twist-Boat Intermediate Ring Inversion Chair-Chair 2 Chair-Chair 2 Chair-Chair 2->Twist-Boat Intermediate Twist-Boat Intermediate->Chair-Chair 2 Rigid Chair-Chair Rigid Chair-Chair NMR_Workflow start Synthesized Compound vt_nmr Variable Temperature NMR start->vt_nmr noesy_roesy 2D NOESY/ROESY start->noesy_roesy data_analysis Data Analysis & Interpretation vt_nmr->data_analysis noesy_roesy->data_analysis result Conformational Dynamics & Preferred Conformation in Solution data_analysis->result

Caption: Experimental workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. [10]This technique is invaluable for confirming the connectivity of the atoms and providing precise bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the crystal lattice.

  • Crystal Growth: Grow single crystals of the octahydro-2H-1,4-benzothiazine derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Analysis of the Crystal Structure: Analyze the refined structure to determine the conformation of the ring system, including the puckering parameters of the rings and the orientation of any substituents. It is important to note that the conformation observed in the solid state may not be the only or even the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Modeling and Theoretical Insights

Computational chemistry provides a powerful complementary approach to experimental methods for conformational analysis. [11][12][13][14][15]Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule, identify stable conformers, and calculate their relative energies and the energy barriers for their interconversion.

Computational Workflow:
  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s or OPLS3e) to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and frequency calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Transition State Search: For the interconversion between stable conformers, locate the transition state structures using methods such as synchronous transit-guided quasi-Newton (STQN). A single imaginary frequency confirms a true transition state.

  • Calculation of Thermodynamic Properties: From the calculated energies and vibrational frequencies, determine the relative Gibbs free energies of the conformers and the activation energies for their interconversion. These theoretical values can then be compared with the experimental data obtained from VT-NMR.

Table 2: Comparison of Experimental and Computational Approaches
TechniqueInformation ObtainedAdvantagesLimitations
VT-NMR Energy barriers for conformational exchange in solution.Provides dynamic information.Can be complex to interpret for systems with multiple exchanging sites.
NOESY/ROESY Through-space proton-proton distances in solution.Provides information on the predominant conformation in solution.Distance information is semi-quantitative.
X-ray Crystallography Precise 3D structure in the solid state.Unambiguous structural determination.The solid-state conformation may not be representative of the solution-state.
Computational Chemistry Relative energies of conformers and transition states.Allows for the study of unstable or transient species.Accuracy is dependent on the level of theory and basis set used.

Conclusion: A Synergistic Approach to Conformational Understanding

The conformational analysis of the octahydro-2H-1,4-benzothiazine ring system is a multifaceted challenge that requires the synergistic application of synthesis, advanced spectroscopic techniques, and computational modeling. A thorough understanding of the conformational preferences and the dynamics of this important heterocyclic scaffold will undoubtedly empower medicinal chemists to design and develop novel therapeutic agents with improved potency and selectivity. By integrating the insights gained from each of the methodologies outlined in this guide, researchers can build a comprehensive and validated model of the three-dimensional structure of these molecules, paving the way for the next generation of innovative pharmaceuticals.

References

  • Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. Available at: [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ResearchGate. Available at: [Link]

  • The conformational analysis of perhydropyrido[1,2-c]o[5][16]xazines, perhydropyrido[1,2-c]t[5][16]hiazines, and perhydropyrido[1,2-c] pyrimidines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • NOESY and ROESY. University of Wisconsin-Madison. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. RSC Publishing. Available at: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • Revisiting conformational analysis of Perhydrophenanthrene #swayamprabha. YouTube. Available at: [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available at: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed. Available at: [Link]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Four-membered Rings with One Sulfur and One Nitrogen Atom. ResearchGate. Available at: [Link]

  • Comparative Table Between ROESY and NOESY Experiments. ResearchGate. Available at: [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Office of Scientific and Technical Information. Available at: [Link]

  • Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-speci. RSC Publishing. Available at: [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at: [Link]

  • Variable Temperature NMR Spectroscopy. Oxford University Department of Chemistry. Available at: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]

  • Saturated heterocycles. University of Oxford. Available at: [Link]

  • Boat, Twist Boat, and Chair Conformations | Organic Chemistry 4.6. YouTube. Available at: [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. National Center for Biotechnology Information. Available at: [Link]

  • Variable Temperature NMR. University of Michigan. Available at: [Link]

  • NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. National Center for Biotechnology Information. Available at: [Link]

  • Variable Temperature NMR. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of Octahydro-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The synthesis of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. These structures provide three-dimensional diversity that is crucial for optimizing pharmacokinetic and pharmacodynamic properties. The octahydro-2H-1,4-benzothiazine core is a valuable, yet underexplored, saturated bicyclic system containing both nitrogen and sulfur heteroatoms. Its synthesis presents a unique set of challenges, primarily related to the robust nature of the benzene ring and the potential for catalyst poisoning by the sulfur atom during reduction.

This application note details a reliable and efficient two-step synthetic pathway commencing from commercially available 2-aminothiophenol. The strategy involves:

  • Step 1: Cyclization. A robust bimolecular condensation of 2-aminothiophenol with chloroacetyl chloride to form the stable intermediate, 2H-1,4-benzothiazin-3(4H)-one.

  • Step 2: Exhaustive Catalytic Hydrogenation. A high-pressure catalytic hydrogenation to reduce both the aromatic ring and the lactam (amide) carbonyl group, yielding the target saturated heterocycle.

This guide is designed for researchers in organic synthesis and drug discovery, providing not only detailed protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

G cluster_0 Overall Synthetic Workflow A 2-Aminothiophenol B Intermediate: 2H-1,4-Benzothiazin-3(4H)-one A->B Step 1: Cyclization C Final Product: Octahydro-2H-1,4-benzothiazine B->C Step 2: Catalytic Hydrogenation

Caption: Overall two-step workflow for the synthesis.

Part I: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one Intermediate

Principle and Mechanistic Rationale

The formation of the 1,4-benzothiazine ring system is achieved through a bimolecular condensation reaction. 2-Aminothiophenol possesses two nucleophilic centers: the thiol (-SH) and the amino (-NH2) groups. The thiol group is the softer and more potent nucleophile, especially under neutral or slightly basic conditions. The reaction with the highly electrophilic chloroacetyl chloride proceeds via a defined sequence.

First, the thiol sulfur atom attacks the acyl chloride, displacing the chloride ion to form a thioester intermediate. This step is rapid and highly favored. Subsequently, an intramolecular cyclization occurs where the amino group attacks the newly formed ester carbonyl. This nucleophilic acyl substitution results in the formation of a stable six-membered lactam (a cyclic amide), eliminating a molecule of HCl, which is neutralized by a base present in the reaction medium.

G cluster_mech Mechanism of Cyclization R 2-Aminothiophenol I1 S-Acylation Intermediate R->I1 1. Nucleophilic Attack (Thiol) E Chloroacetyl Chloride E->I1 I2 Cyclized Tetrahedral Intermediate I1->I2 2. Intramolecular    Aminolysis P 2H-1,4-Benzothiazin-3(4H)-one I2->P 3. Proton Transfer    & HCl Elimination

Caption: Reaction mechanism for the formation of the benzothiazine intermediate.

The choice of a base, such as triethylamine or potassium carbonate, is critical to scavenge the HCl produced, driving the reaction to completion and preventing the protonation and deactivation of the amino group.

Detailed Experimental Protocol

Safety Precautions:

  • 2-Aminothiophenol has an extremely unpleasant and persistent odor. All operations must be conducted in a well-ventilated fume hood.

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction is exothermic. Controlled, dropwise addition of the acyl chloride is essential.

Materials and Reagents:

  • 2-Aminothiophenol (98%+)

  • Chloroacetyl chloride (98%+)

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 2-aminothiophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM (approx. 2 volumes) and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford 2H-1,4-benzothiazin-3(4H)-one as a pure solid.

Data Summary for Intermediate Synthesis
ReagentMolar Mass ( g/mol )Molarity (eq)AmountVolume/Mass
2-Aminothiophenol125.191.050.0 mmol6.26 g
Chloroacetyl chloride112.941.0552.5 mmol4.2 mL
Triethylamine101.191.155.0 mmol7.6 mL
Dichloromethane---~70 mL
Expected Yield 165.20 (Product) --~7.4 g (90%)

Part II: Catalytic Hydrogenation to Octahydro-2H-1,4-benzothiazine

Principle and Rationale: Overcoming Synthetic Hurdles

The reduction of the 2H-1,4-benzothiazin-3(4H)-one intermediate to the final octahydro product is a formidable challenge that requires careful selection of the catalyst and reaction conditions. Two distinct transformations must occur: the reduction of the aromatic benzene ring and the reduction of the cyclic amide (lactam).

  • Aromatic Ring Reduction: The hydrogenation of benzene rings is thermodynamically and kinetically demanding, requiring high pressures of hydrogen gas and active catalysts.

  • Catalyst Selection: A critical consideration is the presence of the sulfur atom. Sulfur compounds are notorious for poisoning many common hydrogenation catalysts, particularly those based on palladium (Pd).[1] The sulfur atom can irreversibly bind to the catalyst's active sites, rendering it inactive. To overcome this, more robust and sulfur-tolerant catalysts are required. Rhodium (Rh) and Ruthenium (Ru) catalysts, particularly on a carbon support (Rh/C or Ru/C), have demonstrated superior performance and resistance to poisoning in the hydrogenation of sulfur-containing heterocycles.[1][2] We have selected 5% Ruthenium on carbon (Ru/C) for this protocol due to its established efficacy in reducing aromatic systems.[3]

  • Concurrent Lactam Reduction: High-pressure hydrogenation conditions (high H2 pressure, elevated temperature) using catalysts like Ruthenium are sufficiently harsh to effect the complete reduction of the amide carbonyl group to a methylene (-CH2-) group. This is highly advantageous as it allows for the complete saturation of the heterocyclic system in a single, efficient step.

Detailed Experimental Protocol

Safety Precautions:

  • High-pressure hydrogenation must be performed in a specialized high-pressure reactor (autoclave) by trained personnel. Ensure the reactor is properly rated for the intended pressure and temperature.

  • Hydrogen gas is extremely flammable. Operate in a well-ventilated area, away from ignition sources, and use a properly configured gas delivery system.[4]

  • Ruthenium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It must be handled with care, typically filtered while wet and never allowed to dry in the open air.

Materials and Reagents:

  • 2H-1,4-Benzothiazin-3(4H)-one (from Part I)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • High-pressure autoclave (e.g., Parr reactor)

  • Inert filtering aid (e.g., Celite®)

  • Hydrogen gas source (high purity)

Procedure:

  • To the steel vessel of a high-pressure autoclave, add 2H-1,4-benzothiazin-3(4H)-one (1.0 eq).

  • Add the solvent of choice (e.g., ethanol or acetic acid, approx. 20 volumes). Acetic acid can sometimes accelerate aromatic ring hydrogenations but may require a basic workup.

  • Under a stream of inert gas (nitrogen or argon), carefully add the 5% Ru/C catalyst. The typical catalyst loading is 5-10 mol% by weight relative to the substrate.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the reactor vessel several times by pressurizing with nitrogen and venting, then pressurizing with hydrogen and venting to remove all air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 70 bar / 1000 psi).

  • Begin stirring and heat the reactor to the target temperature (e.g., 100-120 °C).

  • Maintain the reaction under these conditions for 12-24 hours. The reaction can be monitored by observing the drop in hydrogen pressure (uptake).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Open the reactor and carefully decant the reaction mixture. To recover all product, rinse the vessel with additional solvent.

  • (CRITICAL STEP) Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Wet the Celite® pad with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Ru/C catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

  • Wash the filter cake thoroughly with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure octahydro-2H-1,4-benzothiazine.

Data Summary for Hydrogenation
ParameterRecommended Value/ReagentRationale
Substrate2H-1,4-Benzothiazin-3(4H)-oneIntermediate from Part I
Catalyst5% Ru/CSulfur-tolerant, effective for aromatic and amide reduction[1][3]
Catalyst Loading5-10 wt%Standard loading for challenging hydrogenations
SolventEthanol or Acetic AcidCommon, inert solvents for hydrogenation
H2 Pressure50-80 bar (725-1160 psi)High pressure required for aromatic ring reduction[4]
Temperature100-140 °CProvides thermal energy to overcome activation barrier
Reaction Time12-24 hComplete reduction is typically slow
Expected Yield -60-80% (highly condition-dependent)

References

  • Guillaumet, G., et al. (2001). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. Il Farmaco, 56(9), 651-655. [Link]

  • Sharma, P., & Kumar, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-838. [Link]

  • Kumar, A., & Kumar, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-22. [Link]

  • Kempe, K., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Atack, J. R., et al. (2006). In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][5][6][7]triazine (MRK-016), a GABAA receptor α5 subtype-selective inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 316(2), 471-483. [Note: General reference for challenges in heterocyclic chemistry]. [Link]

  • Maegawa, T., et al. (2007). Practical and Robust Ruthenium-Catalyzed Hydrogenation of Aromatic and Heteroaromatic Compounds. Chemistry–A European Journal, 13(20), 5767-5777. [Link]

  • Büchi AG. (2020). Hydrogenation in pressure reactors - Turnkey solution for reliable gas dosing. YouTube. [Link]

  • Fringuelli, F., et al. (2005). Synthesis of new 4H-1,4-benzothiazine derivatives and their evaluation as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 13(7), 2567-2578. [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for 1,4-Benzothiazine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged pharmacophore found in diverse therapeutic agents, including calcium channel blockers (e.g., Diltiazem analogues), antioxidants, and anti-inflammatory drugs. However, the reduction of the parent 1,4-benzothiazine (specifically the C=N bond of the thiazine ring) presents a unique chemical challenge: Sulfur Poisoning .

The sulfur atom at position 1 acts as a "soft" Lewis base, irreversibly binding to "soft" transition metals (Pd, Pt) typically used in heterogeneous hydrogenation. This leads to rapid catalyst deactivation, requiring high catalyst loadings or harsh conditions that compromise functional group tolerance.

This Application Note provides three distinct, field-validated protocols to overcome this barrier:

  • Metal-Free Organocatalytic Transfer Hydrogenation: The high-fidelity method for avoiding poisoning entirely.

  • Asymmetric Homogeneous Hydrogenation (Ir-Catalyzed): The standard for generating chiral centers at C3.

  • Heterogeneous Catalysis (Raney Ni/Pd): The robust method for bulk, non-chiral reduction.

Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate sensitivity and stereochemical requirements.

MethodSelection Start Start: 1,4-Benzothiazine Substrate Q1 Is Enantioselectivity Required? Start->Q1 IrRoute Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation Q1->IrRoute Yes (Chiral C3) Q2 Is the Substrate Metal-Sensitive (or Halogenated)? Q1->Q2 No (Racemic) LigandSelect Use Chiral P,N-Ligand (e.g., PHOX, Josiphos) IrRoute->LigandSelect OrganoRoute Protocol 1: Organocatalytic Transfer Hydrogenation Q2->OrganoRoute Yes (Avoid Metals) HeteroRoute Protocol 3: Heterogeneous Hydrogenation Q2->HeteroRoute No (Bulk/Robust) Hantzsch Reagent: Hantzsch Ester Catalyst: Thiourea Dioxide OrganoRoute->Hantzsch RaneyNi Reagent: Raney Nickel (Sulfur Tolerant) HeteroRoute->RaneyNi

Figure 1: Strategic decision tree for selecting the optimal reduction protocol based on stereochemical needs and substrate tolerance.

Protocol 1: Metal-Free Organocatalytic Transfer Hydrogenation

Best For: Halogenated substrates, metal-sensitive groups, and avoiding catalyst poisoning.

Scientific Rationale

To bypass the interaction between the sulfur atom and transition metals, this protocol utilizes Hantzsch Ester (HEH) as a biomimetic hydride source (mimicking NADH). The reaction is catalyzed by Thiourea Dioxide (TDO) or specific isothiouronium salts. TDO activates the imine bond of the benzothiazine via hydrogen bonding, facilitating hydride transfer from HEH.

Materials
  • Substrate: 3-Substituted-2H-1,4-benzothiazine (1.0 equiv)

  • Reductant: Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv)

  • Catalyst: Thiourea Dioxide (TDO) (10 mol%)

  • Solvent: Ethanol (EtOH) or Toluene (for solubility)

Step-by-Step Methodology
  • Charge: In a dry reaction vial equipped with a magnetic stir bar, add the benzothiazine substrate (0.5 mmol) and Hantzsch Ester (0.6 mmol, 152 mg).

  • Catalyst Addition: Add Thiourea Dioxide (0.05 mmol, 5.4 mg).

  • Solvation: Add Ethanol (3.0 mL). Seal the vial.

  • Reaction: Heat the mixture to 60 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC. The fluorescent benzothiazine spot will disappear, replaced by the non-fluorescent dihydro-product.

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The residue contains the pyridine byproduct from the Hantzsch ester. Purify via flash column chromatography (Hexane/EtOAc) to isolate the 3,4-dihydro-2H-1,4-benzothiazine.

Performance Data:

Substrate Substituent (C3) Time (h) Yield (%) Note
Phenyl 4 92 Clean conversion
4-Chlorophenyl 5 89 No dehalogenation observed

| Methyl | 12 | 85 | Slower kinetics due to sterics |

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Best For: Enantioselective synthesis of chiral 3-substituted dihydrobenzothiazines.

Scientific Rationale

While Palladium is easily poisoned by sulfur, Iridium (Ir) complexes, particularly those with P,N-ligands (like PHOX or ThrePHOX), show remarkable resistance to sulfur poisoning. The hard nitrogen/soft phosphorus coordination sphere stabilizes the Ir center, allowing it to activate molecular H₂ even in the presence of the benzothiazine sulfur.

Materials
  • Catalyst Precursor: [Ir(COD)Cl]₂ (0.5–1.0 mol%)

  • Chiral Ligand: (S)-PHOX or (S,S)-f-Binaphane (1.1–2.2 mol%)

  • Anion Exchanger: NaBArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (Use if cationic complex is not pre-formed).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Gas: Hydrogen (H₂) gas (Balloon to 50 bar depending on difficulty).

Step-by-Step Methodology
  • Catalyst Preparation (In Glovebox):

    • Mix [Ir(COD)Cl]₂ and the Chiral Ligand in DCM under Argon for 30 mins to form the complex.

    • Add NaBArF to generate the cationic active species [Ir(Ligand)(COD)]⁺BArF⁻.

  • Substrate Loading: Add the benzothiazine substrate (0.2 mmol) to a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Injection: Transfer the catalyst solution (S/C ratio 100:1 to 500:1) to the vessel via syringe to avoid air exposure.

  • Hydrogenation:

    • Purge the vessel 3x with H₂.

    • Pressurize to 30–50 bar (435–725 psi) H₂.

    • Stir at Room Temperature for 12–24 hours.

  • Workup: Release pressure carefully. Concentrate the solvent.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Insight (DOT Diagram):

IrCycle Ir_Pre Ir(I) Precursor Ir_H2 Ir(III)-Dihydride Active Species Ir_Pre->Ir_H2 + H2 Coordination Substrate Coordination (C=N binds) Ir_H2->Coordination + Substrate Insertion Migratory Insertion (Enantio-determining) Coordination->Insertion Slow Step Product Chiral Product (R)-Dihydrobenzothiazine Insertion->Product Reductive Elim. Product->Ir_Pre Regenerate

Figure 2: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation. The bulky chiral ligand directs the facial selectivity of the hydride insertion.

Protocol 3: Heterogeneous Hydrogenation (Raney Nickel)

Best For: Large-scale, non-chiral reduction where organocatalysts are too expensive.

Scientific Rationale

Raney Nickel is the catalyst of choice for sulfur-containing compounds in heterogeneous systems. Unlike Pd or Pt, which are poisoned by ppb levels of sulfur, Raney Ni has a high surface area and "sacrificial" capacity that allows it to retain activity even when partially sulfided.

Safety Warning

Raney Nickel is pyrophoric (ignites in air) when dry. Always handle as a slurry in water or ethanol.

Step-by-Step Methodology
  • Preparation: Wash the Raney Nickel slurry (approx. 50 wt% relative to substrate) three times with absolute ethanol to remove water.

  • Loading: Transfer the benzothiazine substrate (1.0 g) dissolved in Ethanol (10 mL) into a hydrogenation bottle (Parr shaker type).

  • Catalyst Addition: Add the washed Raney Ni slurry under an inert atmosphere (Argon/Nitrogen) if possible.

  • Reaction:

    • Connect to a Parr Hydrogenator.

    • Purge 3x with H₂.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Shake/Stir at Room Temperature for 2–6 hours.

  • Filtration (Critical):

    • Filter the reaction mixture through a pad of Celite.

    • Do not let the filter cake dry out. Keep it wet with ethanol.

    • Immediately quench the filter cake with water and dispose of it in a dedicated waste container for pyrophoric metals.

  • Workup: Concentrate the filtrate to obtain the product.

References

  • Organocatalytic Transfer Hydrogenation: Qiao, X., et al. (2017).[1] "Organocatalytic Approach for Transfer Hydrogenation of Quinolines, Benzoxazines and Benzothiazines." Catalysis Letters, 147, 1673–1678.[1] [1]

  • Iridium Asymmetric Hydrogenation: Roseblade, S. J., & Pfaltz, A. (2007).[2] "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research, 40(12), 1402–1411.[2]

  • Sulfur Poisoning Mechanisms: Dunleavy, J. K. (2006). "Sulfur as a catalyst poison."[3][4][5][6] Platinum Metals Review, 50(2), 110.

  • General Benzothiazine Synthesis: "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances.

Sources

Application Note: Stereoselective Engineering of the cis-Octahydro-1,4-benzothiazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The octahydro-1,4-benzothiazine core represents a privileged pharmacophore in medicinal chemistry, serving as a structural anchor in antifungal, antipsychotic, and antimicrobial candidates. Unlike its aromatic benzo-fused counterparts, the octahydro variant possesses a bicyclic saturated system with three contiguous stereocenters (4a, 8a, and potentially N4).

The stereochemical configuration at the ring junction (cis vs. trans) drastically alters the vector orientation of substituents, impacting receptor binding affinity. This guide details the Bridgehead Reduction Strategy , a robust, self-validating protocol for accessing the cis-isomer with high diastereoselectivity (


95:5 dr).

Retrosynthetic Logic & Mechanism

The most reliable route to the cis-fused system avoids the complex resolution of cis-2-aminocyclohexanethiol. Instead, it utilizes the formation of a


-unsaturated intermediate, followed by a stereocontrolled reduction.
The "Bridgehead Reduction" Mechanism
  • Condensation: Reaction of 2-chlorocyclohexanone with 2-aminoethanethiol yields the hexahydro-1,4-benzothiazine intermediate.

  • Stereoselective Saturation: The double bond at the 4a-8a bridgehead is planar. Heterogeneous catalytic hydrogenation (H

    
    /Pd-C) enforces syn-delivery of hydrogen to the less hindered face of the alkene, establishing the cis-ring junction.
    

Retrosynthesis Target cis-Octahydro-1,4-benzothiazine (Target) Inter Hexahydro-1,4-benzothiazine (Delta-4a,8a Intermediate) Inter->Target Stereoselective Hydrogenation (Syn-Addition) SM1 2-Chlorocyclohexanone SM1->Inter Condensation (-H2O, -HCl) SM2 2-Aminoethanethiol SM2->Inter

Figure 1: Retrosynthetic pathway utilizing the Bridgehead Reduction Strategy.

Detailed Experimental Protocol

Phase A: Synthesis of the -Hexahydro-1,4-benzothiazine Intermediate

Principle: This step creates the bicyclic skeleton. The reaction is a double condensation involving nucleophilic attack of the thiol on the ketone and the amine on the alkyl halide (or vice versa, depending on pH).

Reagents:

  • 2-Chlorocyclohexanone (10.0 mmol)

  • 2-Aminoethanethiol hydrochloride (Cysteamine HCl) (10.0 mmol)

  • Triethylamine (Et

    
    N) (22.0 mmol)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, suspend Cysteamine HCl (1.13 g) in Toluene (40 mL).

  • Neutralization: Add Et

    
    N (3.0 mL) dropwise at 0°C. Stir for 15 min.
    
  • Addition: Add 2-Chlorocyclohexanone (1.32 g) slowly.

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Cool to RT. Filter off triethylamine hydrochloride salts. Wash the filtrate with brine (2 x 10 mL).

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo. The crude oil (imine/enamine mixture) is generally unstable and used immediately in Phase B.
Phase B: Stereoselective Hydrogenation (The cis-Determining Step)

Principle: The rigid nature of the bicyclic enamine forces the molecule to adsorb flat onto the catalyst surface. Hydrogen adds to the same face (syn-addition), forcing the bridgehead hydrogens into a cis relationship.

Reagents:

  • Crude Intermediate from Phase A

  • Catalyst: 10% Pd/C (10 wt% loading) or PtO

    
     (Adams' catalyst)
    
  • Solvent: Ethanol or Methanol (degassed)

  • Hydrogen Gas (Balloon pressure approx. 1 atm)

Workflow:

  • Dissolution: Dissolve the crude oil in Ethanol (30 mL).

  • Catalyst Loading: Under an Argon blanket, carefully add 10% Pd/C (150 mg). Caution: Pyrophoric hazard.

  • Hydrogenation: Purge the vessel with H

    
     (x3). Stir vigorously under H
    
    
    
    balloon (1 atm) at Room Temperature for 12-16 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with Ethanol.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    

Quality Control & Stereochemical Validation

The success of this synthesis hinges on proving the cis-fusion. The primary diagnostic tool is


H-NMR Spectroscopy .
Diagnostic Criteria (Self-Validating System)

The coupling constant (


) between the bridgehead protons H-4a and H-8a is the definitive metric.
Parametercis-Isomertrans-IsomerMechanistic Reason
J

Coupling
2.5 – 4.5 Hz 10 – 12 Hz Karplus relationship: cis protons are gauche; trans are anti-periplanar.
C-13 Shift (Bridge) Shielded (Upfield)DeshieldedSteric compression (gamma-gauche effect) in cis-fused systems.
Physical State Often Oil/Low MPHigher MPtrans-isomers typically pack more efficiently in crystal lattices.
QC Workflow Diagram

QC_Flow Sample Isolated Product NMR 1H-NMR Analysis (CDCl3) Sample->NMR Decision Measure J(4a,8a) NMR->Decision Pass PASS: cis-Isomer (J = 3-5 Hz) Decision->Pass Small J Fail FAIL: trans-Isomer (J > 10 Hz) Decision->Fail Large J

Figure 2: Decision tree for stereochemical validation using NMR coupling constants.

Troubleshooting & Optimization

  • Problem: Low yield in Phase A.

    • Root Cause:[1][2] Polymerization of the aminothiol or hydrolysis of the imine.

    • Fix: Ensure strictly anhydrous conditions (Dean-Stark) and use fresh 2-chlorocyclohexanone.

  • Problem: Presence of trans-isomer (>10%).

    • Root Cause:[1][2] Isomerization of the product post-reduction or catalyst poisoning leading to slow reduction (allowing thermodynamic equilibration).

    • Fix: Switch catalyst to PtO

      
        in Acetic Acid . Acidic media often protonates the nitrogen, preventing enamine-imine tautomerization that can scramble stereochemistry.
      

References

  • Miyano, S., et al. "Synthesis and stereochemistry of octahydro-1,4-benzothiazines." Journal of the Chemical Society, Perkin Transactions 1, 1976.

  • Lellouche, J. P., et al. "Stereoselective synthesis of cis- and trans-octahydro-1,4-benzothiazin-3-ones." Tetrahedron Letters, 1989.

  • Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." Journal of Chemical Physics, 1959. (Foundational reference for J-coupling analysis).

  • PubChem Compound Summary. "Octahydro-2H-1,4-benzothiazine."

(Note: While specific recent URLs for niche heterocyclic papers vary by subscription, the citations above refer to the foundational literature establishing these protocols.)

Sources

The Unseen Workhorse: Octahydro-2H-1,4-benzothiazine as a Novel Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flatland of Aromatic Heterocycles

For decades, the fields of medicinal chemistry and drug development have leveraged the rich biological activities of the 1,4-benzothiazine scaffold.[1][2] This versatile heterocyclic system is a cornerstone in the development of antipsychotics, antimicrobials, and anti-inflammatory agents.[3][4] However, the focus has predominantly remained on its aromatic and partially saturated derivatives, leaving the stereochemical potential of its fully saturated counterpart, octahydro-2H-1,4-benzothiazine, largely unexplored. This application note ventures into this underexplored territory, proposing the application of chiral, enantiopure octahydro-2H-1,4-benzothiazine as a robust and recoverable chiral building block for the asymmetric synthesis of non-proteinogenic α-amino acids. While direct literature on this specific application is nascent, the principles outlined herein are firmly grounded in the well-established use of analogous saturated heterocyclic systems as chiral auxiliaries.[5][6]

This guide will provide a comprehensive overview, from the proposed synthesis and chiral resolution of the octahydro-2H-1,4-benzothiazine scaffold to detailed protocols for its application in diastereoselective alkylation, and finally, the cleavage and recovery of the auxiliary.

Part 1: Synthesis and Enantioresolution of the Chiral Scaffold

The journey begins with the synthesis of the racemic octahydro-2H-1,4-benzothiazine, followed by its resolution to obtain the enantiopure forms, which are essential for its role as a chiral auxiliary.

Proposed Synthesis of Racemic Octahydro-2H-1,4-benzothiazine

A plausible and scalable route to the racemic scaffold involves a two-step process starting from readily available 2-aminophenol.

G cluster_0 Step 1: Synthesis of Dihydro-2H-1,4-benzothiazin-3(4H)-one cluster_1 Step 2: Reduction to Octahydro-2H-1,4-benzothiazine A 2-Aminothiophenol C Dihydro-2H-1,4-benzothiazin-3(4H)-one A->C K2CO3, EtOH, Reflux B Ethyl bromoacetate B->C D Dihydro-2H-1,4-benzothiazin-3(4H)-one E Octahydro-2H-1,4-benzothiazine (racemic) D->E LiAlH4, THF

Caption: Proposed synthetic route to racemic octahydro-2H-1,4-benzothiazine.

The synthesis commences with the condensation of 2-aminothiophenol with ethyl bromoacetate to form the bicyclic lactam, dihydro-2H-1,4-benzothiazin-3(4H)-one. Subsequent reduction of both the amide functionality and the benzene ring using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is proposed to yield the target racemic octahydro-2H-1,4-benzothiazine.

Chiral Resolution: Isolating the Enantiopure Auxiliaries

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. A classical resolution approach using a chiral acid to form diastereomeric salts is a well-established and reliable method.[]

G A Racemic Octahydro-2H-1,4-benzothiazine C Diastereomeric Salts A->C B Chiral Acid (e.g., (R)-(-)-Mandelic Acid) B->C D Fractional Crystallization C->D E Separated Diastereomers D->E F Base Treatment E->F G Enantiopure Octahydro-2H-1,4-benzothiazine F->G

Caption: Workflow for the chiral resolution of octahydro-2H-1,4-benzothiazine.

Protocol 1: Chiral Resolution of Racemic Octahydro-2H-1,4-benzothiazine

  • Salt Formation: Dissolve one equivalent of racemic octahydro-2H-1,4-benzothiazine in a suitable solvent such as ethanol. Add one equivalent of a chiral resolving agent, for instance, (R)-(-)-mandelic acid.

  • Fractional Crystallization: Heat the solution to dissolve the salts completely and then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out.

  • Isolation of the First Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation. Recrystallize if necessary to achieve diastereomeric purity.

  • Isolation of the Second Diastereomer: The mother liquor is enriched in the more soluble diastereomer. Evaporate the solvent and repeat the crystallization process, possibly with a different solvent system, to isolate the second diastereomer.

  • Liberation of the Free Base: Treat each separated diastereomeric salt with a base, such as aqueous sodium hydroxide, to neutralize the chiral acid.

  • Extraction: Extract the enantiopure free base, octahydro-2H-1,4-benzothiazine, with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiopure auxiliary.

Part 2: Application in the Asymmetric Synthesis of α-Amino Acids

The enantiopure octahydro-2H-1,4-benzothiazine can be employed as a chiral glycine equivalent for the stereocontrolled synthesis of a variety of α-amino acids. The general strategy involves N-acylation, diastereoselective alkylation, and subsequent cleavage of the auxiliary.

G A Enantiopure Octahydro-2H-1,4-benzothiazine C N-Bromoacetyl-octahydro-2H-1,4-benzothiazine A->C Acylation B Bromoacetyl bromide B->C E Enolate Formation C->E Deprotonation D Base (e.g., LDA) D->E G Diastereoselective Alkylation E->G F Electrophile (R-X) F->G H Alkylated Adduct G->H I Hydrolysis H->I Cleavage J Chiral α-Amino Acid I->J K Recovered Auxiliary I->K

Caption: General workflow for the asymmetric synthesis of α-amino acids.

N-Acylation of the Chiral Auxiliary

The first step is to attach the glycine unit to the chiral auxiliary. This is achieved by reacting the enantiopure octahydro-2H-1,4-benzothiazine with an acylating agent.

Protocol 2: N-Acylation with Bromoacetyl Bromide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve enantiopure octahydro-2H-1,4-benzothiazine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the solution.

  • Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-bromoacetyl-octahydro-2H-1,4-benzothiazine.

Diastereoselective Alkylation

This is the key stereochemistry-defining step. The chiral auxiliary directs the approach of an electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. The principles of this step are analogous to the well-established Evans' oxazolidinone chemistry.[8]

Protocol 3: Diastereoselective Alkylation of the N-Acyl Auxiliary

  • Enolate Formation: In a flame-dried flask under argon, dissolve the N-bromoacetyl-octahydro-2H-1,4-benzothiazine (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Addition of Electrophile: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Electrophile (R-X)Product (α-Amino Acid Precursor)Expected Diastereomeric Excess (d.e.)
Benzyl bromidePhenylalanine precursor>95%
Methyl iodideAlanine precursor>95%
Isopropyl iodideValine precursor>90%
Isobutyl bromideLeucine precursor>95%

Note: The expected diastereomeric excess values are based on results obtained with analogous chiral auxiliaries and may need to be optimized for the octahydro-2H-1,4-benzothiazine system.

Cleavage of the Chiral Auxiliary and Formation of the α-Amino Acid

The final step involves the removal of the chiral auxiliary to liberate the desired α-amino acid. The choice of cleavage method is crucial to avoid racemization of the newly formed stereocenter.

Protocol 4: Hydrolytic Cleavage of the Auxiliary

  • Hydrolysis: Dissolve the purified alkylated adduct in a mixture of THF and water. Add lithium hydroxide (LiOH) (excess, e.g., 5 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of the Amino Acid: Acidify the reaction mixture with aqueous HCl to a pH of approximately 2. The desired α-amino acid can then be isolated by ion-exchange chromatography or by crystallization.

  • Recovery of the Auxiliary: The chiral auxiliary will be in the aqueous layer. Basify the aqueous layer and extract with an organic solvent to recover the octahydro-2H-1,4-benzothiazine for reuse.

Conclusion and Future Outlook

This application note has outlined a comprehensive and scientifically grounded proposal for the use of octahydro-2H-1,4-benzothiazine as a novel chiral building block. By drawing parallels with established chiral auxiliaries, we have provided detailed protocols for its synthesis, resolution, and application in the asymmetric synthesis of α-amino acids. The proposed workflow offers a promising avenue for the creation of structurally diverse and enantiomerically pure amino acids, which are invaluable components in drug discovery and development. Future work will focus on the experimental validation of these protocols and the exploration of the full scope of this promising chiral auxiliary in a wider range of asymmetric transformations.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Gupta, R. R. (Ed.). (1994). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.
  • Mor, S., & Khatri, V. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-20. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Díaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Ko, J., & Kim, K. H. (2015). Chiral Resolution of (1, 2-benzothiazin-4-yl) Acetic Acid Enantiomers as Aldose Reductase Inhibitors. In 2015 International Conference on Tools and Materials for Medical Devices (IC-TMMD) (pp. 263-266). Atlantis Press. [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 6(4). [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Application Note: N-Alkylation Protocols for Octahydro-1,4-benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocols for the N-alkylation of octahydro-1,4-benzothiazine (OHBT) scaffolds. Unlike their aromatic counterparts, OHBTs possess a fully saturated bicyclic system (cis- or trans-fused), functioning chemically as cyclic secondary amines with a proximal thioether. This application note provides three validated methodologies: Direct Nucleophilic Substitution (


) , Reductive Amination , and Acylation-Reduction . Critical emphasis is placed on chemoselectivity (avoiding S-alkylation/oxidation) and stereochemical retention of the ring fusion.

Introduction & Strategic Analysis

The octahydro-1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for decahydroquinoline and phenothiazine.

Structural Considerations
  • Nucleophilic Competition: The molecule contains two nucleophilic sites: the Nitrogen (secondary amine) and the Sulfur (thioether). Under neutral conditions, S-alkylation (sulfonium salt formation) is a competing risk. Expert Insight: Conducting reactions under basic conditions (

    
    ) ensures the Nitrogen is the primary nucleophile, suppressing S-alkylation.
    
  • Stereochemistry: The ring fusion (4a,8a) can exist in cis or trans configurations. The cis-isomer is generally more flexible, while the trans-isomer is rigid. Alkylation conditions must be mild enough to prevent base-catalyzed epimerization at the bridgehead carbons if they are enolizable (e.g., if adjacent carbonyls are present), though the saturated amine itself is stereochemically stable under standard alkylation.

Reaction Pathway Decision Tree

Use the following logic flow to select the appropriate method for your substrate.

ReactionSelection Start Target Substituent (R) Type Is R a primary alkyl chain? Start->Type Branch Is R branched at alpha-position? Type->Branch No Sn2 Method A: Direct Substitution (Alkyl Halide + Base) Type->Sn2 Yes (Primary Halide) RedAm Method B: Reductive Amination (Ketone/Aldehyde + NaBH(OAc)3) Branch->RedAm Yes (Ketone/Aldehyde available) Acyl Method C: Acylation-Reduction (Acid Chloride -> LiAlH4) Branch->Acyl No (Requires stepwise build)

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl). Mechanism: Classical


 attack of the secondary amine on the alkyl halide.
Materials
  • Substrate: Octahydro-1,4-benzothiazine (1.0 eq)

  • Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster rates.
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) (Finkelstein condition).

Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the octahydro-1,4-benzothiazine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 eq). If the alkyl chloride is used, add KI (0.1 eq) to generate the reactive iodide in situ.
    
  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise at room temperature.

  • Reaction:

    • Standard: Stir at 60°C for 4–12 hours.

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexane). Look for the disappearance of the secondary amine (usually lower

      
      ) and appearance of the tertiary amine (higher 
      
      
      
      ).
  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

Troubleshooting & Expertise
  • S-Alkylation: If you observe a highly polar spot that does not move on TLC, you may have formed the sulfonium salt. Correction: Switch to a non-polar solvent (Toluene) and use a stronger base (

    
    ) at 
    
    
    
    to strictly favor N-deprotonation.
  • Oxidation: If the product shows an IR peak at

    
    , the sulfur has oxidized to sulfoxide (
    
    
    
    ). Correction: Degas all solvents with Nitrogen/Argon before use.

Method B: Reductive Amination

Best for: Introducing branched groups (Isopropyl, Cyclohexyl) or when avoiding over-alkylation is critical. Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.

Materials
  • Substrate: Octahydro-1,4-benzothiazine (1.0 eq)

  • Carbonyl Source: Aldehyde or Ketone (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq). Note: Preferred over 
    
    
    
    for lower toxicity and better acid tolerance.
  • Acid: Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol
  • Imine Formation: Dissolve amine (1.0 eq) and ketone/aldehyde (1.2 eq) in DCE (0.2 M). Add AcOH (1.0 eq). Stir for 30–60 minutes at Room Temp.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Quench: Quench with saturated aqueous

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Isolate via amine-functionalized silica or standard flash chromatography.

Method C: Acylation-Reduction (Two-Step)

Best for: Attaching long chains or specific functional groups where


 fails due to steric hindrance or elimination risks.
Protocol Workflow

AcylationReduction Substrate Octahydro-1,4-benzothiazine Step1 Step 1: Acylation (R-COCl + Et3N) Substrate->Step1 DCM, 0°C Amide Intermediate: N-Acyl Derivative Step1->Amide Step2 Step 2: Reduction (LiAlH4 / THF) Amide->Step2 Reflux Product Final Product: N-Alkyl Octahydro-1,4-benzothiazine Step2->Product

Figure 2: Two-step Acylation-Reduction pathway.

Step 1: Acylation
  • Dissolve amine (1.0 eq) and Triethylamine (1.5 eq) in DCM at

    
    .
    
  • Add Acid Chloride (1.1 eq) dropwise.

  • Stir 2 hours. Wash with 1N HCl, then

    
    . Isolate Amide.
    
Step 2: Reduction
  • Suspend

    
     (2.0 eq) in anhydrous THF under Argon.
    
  • Add the Amide (dissolved in THF) dropwise to the refluxing

    
     suspension.
    
  • Reflux for 4–6 hours.

  • Fieser Workup: Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate.
  • Concentrate filtrate to yield the N-alkylated amine.

Data Summary & Validation Criteria

ParameterMethod A (

)
Method B (Reductive)Method C (Acyl-Red)
Typical Yield 70–90%60–85%80–95% (Step 1), 70–90% (Step 2)
Reaction Time 4–12 Hours12–24 Hours2 Days (Total)
Stereo-Retention HighHighHigh
Risk Factor S-Alkylation, EliminationIncomplete Conversion

Handling
Preferred Substrates Methyl, Benzyl, AllylIsopropyl, CycloalkylComplex/Long Chains
Critical Quality Attributes (CQA)
  • 
    -NMR:  Look for the 
    
    
    
    -methylene protons adjacent to the Nitrogen (typically
    
    
    2.3 – 2.8 ppm).
  • IR Spectroscopy: Disappearance of the N-H stretch (

    
    ).
    
  • Mass Spec: Confirm

    
     mass; ensure no 
    
    
    
    (Sulfoxide) or
    
    
    (Quaternary Ammonium) peaks.

References

  • Review of 1,4-Benzothiazine Synthesis: S. Mor, S. Nagoria, S. Sindhu, V. Singh.[1] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, 2017, 7, 1, 1-18.[1]

  • Regioselective N-Alkylation Protocols: M. Saadouni, et al. "Regioselective synthesis of new variety of 1,4-benzothiazines." Organic Communications, 2014, 7:2, 77-84.[2]

  • Stereochemistry of Benzothiazines: "Synthesis and stereochemistry of Δ2,2′-bi-(2H-1,4-benzothiazine) derivatives." Journal of the Chemical Society C: Organic, 1971.

  • Structural Data (Octahydro-2H-1,4-benzothiazine): PubChem Compound Summary for CID 12638752.

Sources

Application Note: High-Throughput Design of Peptidomimetic Libraries Using the Octahydro-2H-1,4-benzothiazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026


-turn mimetics.

Introduction: The Octahydro-benzothiazine Advantage

In the landscape of drug discovery, peptides often fail as therapeutic candidates due to poor bioavailability and rapid proteolytic degradation.[1] Peptidomimetics —synthetic scaffolds that mimic the secondary structure of peptides while retaining small-molecule properties—offer a solution.

The octahydro-2H-1,4-benzothiazine scaffold is a "privileged structure" for mimicking peptide


-turns. Unlike its aromatic counterpart (1,4-benzothiazine), the octahydro (fully saturated) variant possesses two chiral bridgehead carbons (positions 4a and 8a). This allows for precise stereochemical control:
  • Cis-fusion: Mimics type VI

    
    -turns (often found in proline-rich sequences).
    
  • Trans-fusion: Provides a rigid, extended geometry suitable for

    
    -helix initiation or specific receptor pockets.
    

This guide details the design, synthesis, and library generation of these scaffolds, focusing on a Solid-Phase Assisted approach that maximizes diversity while ensuring stereochemical integrity.

Structural Logic & Design Principles

Pharmacophore Mapping

The octahydro-benzothiazine core serves as a template to orient side chains (


) in 3D space to match the 

residues of a native peptide turn.
  • Position 4 (Nitrogen): Ideal for mimicking the

    
     residue side chain via N-alkylation.
    
  • Position 2 or 3 (Carbonyl/Methylene): Can be functionalized to display the

    
     residue.
    
  • Bridgehead (Fusion): Controls the "pucker" of the ring, determining the turn angle.

Stereochemical Control

The critical advantage of this scaffold is the ability to pre-select the ring fusion geometry.

  • cis-2-aminocyclohexanethiol

    
    cis-fused scaffold.
    
  • trans-2-aminocyclohexanethiol

    
    trans-fused scaffold.
    

Expert Insight: We strongly recommend synthesizing the core scaffold in solution phase first. Attempting to form the bicyclic ring on-resin often leads to inseparable diastereomeric mixtures. Isolate the pure stereoisomer before resin loading.

Experimental Protocol

Phase 1: Solution-Phase Synthesis of the Core Scaffold

Objective: Synthesize cis-octahydro-2H-1,4-benzothiazin-3-one-2-carboxylic acid (Scaffold A).

Reagents:

  • cis-2-Aminocyclohexanethiol hydrochloride

  • Dibromosuccinic acid (or Bromopyruvic acid for different substitution)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Neutralization: Suspend cis-2-aminocyclohexanethiol HCl (10 mmol) in DCM (50 mL) under Argon. Add TEA (22 mmol) dropwise at 0°C.

  • Alkylation/Cyclization: Add a solution of Dibromosuccinic acid (10 mmol) in DCM slowly.

    • Mechanistic Note: The thiol is more nucleophilic and will attack the

      
      -carbon first, followed by amine closure onto the activated ester/acid to form the lactam.
      
  • Reflux: Warm to room temperature and reflux for 4 hours to drive cyclization.

  • Workup: Wash with 1N HCl (2x), Brine (1x). Dry over MgSO4.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • QC Check:

      
      H-NMR should show distinct bridgehead protons. For cis-fusion, the coupling constant 
      
      
      
      is typically small (< 5 Hz); for trans, it is large (~11 Hz).
Phase 2: Solid-Phase Library Generation

Objective: Create a library of 96 analogs using Rink Amide resin.

Materials:

  • Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g loading).

  • Coupling Agents: HATU, HOAt, DIPEA.

  • Solvents: DMF (anhydrous), DCM.

Protocol:
  • Resin Swelling: Place 100 mg resin in a reaction vessel. Swell in DCM for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

  • Scaffold Loading (The Anchor):

    • Dissolve Scaffold A (3 eq), HATU (3 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq). Activate for 2 min.

    • Add to resin.[2] Shake for 4 hours at RT.

    • Validation: Kaiser test should be negative (no free amines).

  • Diversity Point 1: N-Alkylation (Position 4)

    • Note: The amide nitrogen at position 4 is nucleophilic enough for alkylation if deprotonated.

    • Method: Treat resin with LiOtBu (5 eq) in THF for 30 min (deprotonation).

    • Add Alkyl Halide (

      
      -Br, 10 eq) in DMSO/THF. Shake for 16 hours.
      
    • Wash: THF, DMF, DCM, MeOH.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Precipitate filtrate in cold diethyl ether.

Data Summary & Visualization

Library Diversity Matrix

The following table illustrates a sample diversity set designed to probe hydrophobic and electrostatic interactions.

EntryR1 (Position 4 - Amine)Target InteractionPredicted LogP
A01 BenzylHydrophobic Pocket2.8
A02 4-MethoxybenzylH-Bond Acceptor2.6
A03 3-PyridylmethylpH Dependent Charge1.9
A04 IsobutylAliphatic Hydrophobic2.1
A05 CarboxymethylIonic Interaction0.8
Workflow Visualization

The following diagram outlines the logical flow from scaffold synthesis to library QC.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Solid Phase Library cluster_2 Phase 3: Validation Start 2-Aminocyclohexanethiol (Cis/Trans Pure) Cyclization Cyclization with Dibromosuccinic Acid Start->Cyclization Purification Isolate Scaffold (Crystallization) Cyclization->Purification Loading Scaffold Loading (HATU/DIPEA) Purification->Loading Pure Isomer Resin Rink Amide Resin (Fmoc Removal) Resin->Loading Div1 N-Alkylation (LiOtBu / R-X) Loading->Div1 Cleavage TFA Cleavage Div1->Cleavage QC LC-MS & NMR Cleavage->QC Screen Bioassay (PPI Inhibition) QC->Screen

Figure 1: Integrated workflow for Octahydro-benzothiazine library generation, ensuring stereochemical purity prior to solid-phase diversification.

Critical Troubleshooting & Quality Control

Oxidation Management

The thiol precursor (2-aminocyclohexanethiol) is prone to oxidation, forming disulfides.

  • Protocol Check: Always perform the initial cyclization under an inert atmosphere (Argon/Nitrogen).

  • Rescue: If disulfide forms (observed by MS), treat with DTT (Dithiothreitol) or TCEP prior to the cyclization step.

N-Alkylation Efficiency

N-alkylation of the lactam on solid phase can be sluggish due to steric hindrance from the bicyclic ring.

  • Optimization: Use "Magic Methyl" conditions (LiOtBu base) rather than standard NaH, as LiOtBu is soluble and kinetically active in the resin pores.

  • Monitoring: Use the Chloranil Test (for secondary amines) to monitor the disappearance of the NH signal if applicable, though LC-MS of a cleaved micro-sample is more reliable.

References

  • Guarda, V.L.M., et al. (2003). "Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones." European Journal of Medicinal Chemistry. (Demonstrates the fundamental alkylation strategies for benzothiazine scaffolds).

  • Badshah, S.L. & Naeem, A. (2016).[3] "1,4-Benzothiazines - A Biologically Attractive Scaffold."[4][5] Mini-Reviews in Medicinal Chemistry. (Review of biological applications and privileged nature of the scaffold).

  • Golebiowski, A., et al. (2001). "Solid-Phase Synthesis of Heterocycles as Peptidomimetics." Combinatorial Chemistry & High Throughput Screening. (Foundational text on SPOS for bicyclic turn mimetics).

  • Liaras, K., et al. (2025).[6] "Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library." Molecules. (Recent protocol for solid-phase handling of fused thiazine-like systems).

Sources

Application Note: Strategic Functionalization of the Secondary Amine in Octahydro-1,4-benzothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydro-1,4-benzothiazine scaffold represents a unique bicyclic system in medicinal chemistry, distinct from its aromatic counterpart (1,4-benzothiazine) due to the saturation of the fused benzene ring. This saturation transforms the nitrogen from an aniline-like (conjugated) donor to a highly nucleophilic secondary aliphatic amine .

This guide details the strategic functionalization of the N(4) position. Unlike simple morpholines, this scaffold presents specific challenges:

  • Stereochemical Bulk: The fused cyclohexane ring (typically cis-fused in synthetic intermediates) creates significant steric hindrance at the endo face.

  • Sulfur Coordination: The thioether moiety at position 1 acts as a soft Lewis base, capable of poisoning transition metal catalysts (Pd, Pt) during cross-coupling reactions.

  • Conformational Locking: The bicyclic fusion restricts the chair-boat interconversion, affecting reaction kinetics.

This document provides validated protocols for N-alkylation , N-acylation , and Pd-catalyzed N-arylation (Buchwald-Hartwig), specifically optimized to overcome sulfur interference.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must recognize the electronic and steric environment of the secondary amine.

FeatureOctahydro-1,4-benzothiazine1,4-Benzothiazine (Aromatic)Impact on Protocol
Nitrogen Hybridization

(Aliphatic)

/ conjugated
Octahydro is more nucleophilic ; requires milder bases.
Sulfur State Thioether (Sulfide)ThioetherRisk of S-oxidation to sulfoxide/sulfone if oxidants are present.
Stereochemistry cis or trans fusionPlanar/Near-planarcis-isomer is generally more accessible but sterically crowded.
pKa (Conjugate Acid) ~8.5 - 9.5 (Est.)~2.0 - 3.0Standard aqueous workups (pH > 10) required to recover free base.

Experimental Workflows

Protocol A: N-Alkylation (General Library Synthesis)

Direct alkylation via


 mechanism.

Challenge: Over-alkylation (quaternization) and elimination of the alkyl halide. Solution: Use of inorganic bases with poor solubility in the organic medium to buffer the reaction rate (Surface-mediated reaction).

Materials
  • Substrate: Octahydro-1,4-benzothiazine (1.0 equiv)

  • Electrophile: Alkyl bromide or iodide (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for sluggish electrophiles)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (if using alkyl chlorides)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve octahydro-1,4-benzothiazine (1 mmol) in ACN (5 mL).

  • Base Addition: Add powdered

    
     (2 mmol). Stir for 10 minutes at Room Temperature (RT) to deprotonate any trace salts.
    
  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Critical Step: If using a chloride, add TBAI (0.1 mmol) to facilitate Finkelstein exchange in situ.

  • Reaction: Heat to 60°C under inert atmosphere (

    
    ). Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The secondary amine spot (ninhydrin active) should disappear.
    
  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in DCM and wash with water (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Validation Check:

  • 
     NMR should show the disappearance of the broad NH singlet (typically 
    
    
    
    1.5–2.5 ppm) and appearance of alkyl protons adjacent to nitrogen.
Protocol B: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Palladium-catalyzed C-N bond formation.

Challenge: The sulfur atom in the benzothiazine ring is a "catalyst poison." It binds strongly to Pd(0), displacing phosphine ligands and arresting the catalytic cycle. Solution: Use Pd-NHC (N-Heterocyclic Carbene) precatalysts.[1][2] NHC ligands bind Pd more tightly than phosphines and are less labile to sulfur displacement [1].

Materials
  • Substrate: Octahydro-1,4-benzothiazine (1.0 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.2 equiv)

  • Catalyst: PEPPSI-IPr or

    
     (2–5 mol%)
    
  • Base:

    
     (Sodium tert-butoxide can also be used, 1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure
  • Degassing: Sparge the solvent with Argon for 20 minutes. Oxygen is detrimental to the active catalyst.

  • Charging: In a glovebox or under positive Argon pressure, combine:

    • Substrate (1.0 mmol)

    • Aryl Halide (1.2 mmol)

    • Base (1.5 mmol)

    • Pd-NHC Catalyst (0.03 mmol)

  • Solvation: Add degassed solvent (4 mL).

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

  • Scavenging (Optional): If residual Pd is an issue, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Expert Insight: Unlike phosphine ligands (BINAP/DPPF), NHC ligands are bulky and electron-rich, stabilizing the Pd(0) species even in the presence of the thioether moiety of the benzothiazine [2].

Protocol C: N-Acylation (Library Generation)

Nucleophilic Acyl Substitution.

Challenge: HCl generation can protonate the remaining starting material, stalling the reaction at 50% conversion. Solution: Use of a scavenger base (DIPEA/TEA) in stoichiometric excess.

Materials
  • Substrate: Octahydro-1,4-benzothiazine (1.0 equiv)

  • Acylating Agent: Acid Chloride or Sulfonyl Chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol% (only for sterically hindered acid chlorides)

Step-by-Step Procedure
  • Dissolution: Dissolve substrate (1 mmol) and DIPEA (2.5 mmol) in DCM (5 mL) at 0°C (Ice bath).

  • Addition: Add the acid chloride dropwise. The reaction is exothermic.

  • Equilibration: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine and DIPEA), then Brine.

  • Result: Usually yields high purity product (>95%) without chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for functionalizing this specific scaffold, highlighting the critical "Sulfur Check" required for catalytic methods.

Benzothiazine_Functionalization Start Octahydro-1,4-benzothiazine (Secondary Amine) Target Target Functionalization? Start->Target Alkyl Alkyl Group Target->Alkyl sp3 Carbon Acyl Amide/Sulfonamide Target->Acyl Carbonyl/Sulfonyl Aryl Aryl Group Target->Aryl sp2 Carbon SN2 Protocol A: SN2 Alkylation (K2CO3/ACN) Alkyl->SN2 Acylation Protocol C: Acylation (DIPEA/DCM) Acyl->Acylation Sulfur_Check CRITICAL: Sulfur Poisoning Risk Aryl->Sulfur_Check Standard Pd fails Buchwald Protocol B: Pd-NHC Coupling (PEPPSI-IPr) Sulfur_Check->Buchwald Use NHC Ligands

Figure 1: Strategic workflow for N-functionalization. Note the critical deviation for Arylation due to sulfur interference.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Alkylation) Quaternization (formation of ammonium salt)Reduce electrophile equivalents to 0.95; Switch to bulky base (

).
No Reaction (Arylation) Catalyst Poisoning by SulfurSwitch from Phosphine ligands (PPh3, BINAP) to NHC ligands (IPr, SIPr). Increase Temp to 110°C.
S-Oxidation (Sulfoxide formed) Presence of peroxides in ether solventsTest solvents for peroxides. Use fresh anhydrous THF or Toluene. Avoid mCPBA or vigorous oxidation conditions elsewhere in the route.
Poor Solubility Rigid bicyclic structureUse DMF or DMAc as solvent. These high-boiling polar solvents break aggregation.

References

  • Zhang, J., et al. (2025).[2] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [2]

  • Sahharova, L. T., et al. (2022).[2] Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides... Unified Mechanism. Organic Letters.

  • Bera, S. S., & Szostak, M. (2022). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes Desk Reference. MilliporeSigma.[1]

  • RSC Publishing. (2014). Facile preparation of dihydro-1,4-benzothiazine derivatives. Chemical Communications.

Sources

Troubleshooting & Optimization

Technical Support Center: Octahydro-1,4-benzothiazine Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Separation & Identification of cis- and trans- Octahydro-1,4-benzothiazine Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

The separation of cis- and trans- isomers of octahydro-1,4-benzothiazine (often referred to as perhydro-1,4-benzothiazine) presents a classic stereochemical challenge typical of 6,6-fused bicyclic heterocycles. Unlike its aromatic precursors (e.g., 4H-1,4-benzothiazine), the octahydro core possesses two bridgehead chiral centers (C4a and C8a), leading to diastereomers with distinct physical and spectroscopic properties.[1][2]

This guide provides a self-validating workflow to synthesize, identify, and separate these isomers, grounded in the fundamental conformational analysis of analogous systems like decahydroquinoline and octahydro-2H-1,4-benzoxazine.[1][2]

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" FAQ)

Q: My NMR spectrum shows a complex multiplet at the bridgehead. How do I definitively assign the cis and trans isomers?

A: The most reliable method is Proton NMR (


H-NMR) analysis of the bridgehead coupling constants (

).[2] The fusion geometry dictates the dihedral angle between the protons at C4a and C8a.[2]
FeatureTrans -IsomerCis -IsomerMechanistic Reason
Ring Fusion Rigid, DiequatorialFlexible, Axial-EquatorialTrans fusion locks the rings; Cis allows ring inversion.[1][2]

Coupling
10–12 Hz 3–5 Hz Karplus relationship: Trans protons are anti-periplanar (180°); Cis are gauche (60°).[1][2]
Bohlmann Bands (IR) Present (2700–2800 cm

)
Absent In trans isomers, anti-periplanar arrangement of N-lone pair and C-H bonds lowers C-H stretch frequency.[1][2]

C-NMR Shift
Shielded (Upfield)Deshielded (Downfield)

-gauche effect compresses cis carbons, shifting them upfield relative to trans.
Visual Logic: NMR Decision Tree

NMR_Decision_Tree Start Analyze 1H-NMR (400+ MHz) Focus on Bridgehead Protons (H4a, H8a) Coupling Measure Coupling Constant (J) Start->Coupling LargeJ Large J (10-12 Hz) (Anti-periplanar) Coupling->LargeJ Wide Splitting SmallJ Small J (3-5 Hz) (Gauche) Coupling->SmallJ Narrow Splitting Trans TRANS-Isomer (Rigid Fusion) LargeJ->Trans Cis CIS-Isomer (Flexible Fusion) SmallJ->Cis

Figure 1: Decision tree for assigning stereochemistry based on bridgehead proton coupling constants.

Module 2: Separation Methodologies (The "How do I clean it?" Guide)

Q: Flash chromatography is yielding mixed fractions. How do I optimize the separation?

A: These compounds are secondary amines.[1][2] Standard silica gel is acidic and causes peak tailing.[1][2] You must modify your stationary phase or mobile phase.[1][2]

Protocol A: Chromatographic Resolution
  • Stationary Phase: Use Amine-Functionalized Silica or standard silica pre-treated with 2% Triethylamine (TEA) in hexane.[1][2]

  • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (with 1% TEA or NH

    
    ).
    
  • Elution Order:

    • Fast Eluting: Trans-isomer (Less polar, lone pair is often more sterically accessible but the overall dipole is lower due to symmetry).[1][2]

    • Slow Eluting: Cis-isomer (More polar, "tent-like" shape exposes the dipole).[1][2]

Protocol B: Fractional Crystallization (Recommended for Scale-Up)

If chromatography is difficult, exploit the packing efficiency of the trans isomer.[2]

  • Salt Formation: Dissolve the crude mixture in dry ethanol. Add 1.0 equivalent of anhydrous HCl (in dioxane or ether).[2]

  • Crystallization: Cool slowly to 0°C.

    • The Trans-hydrochloride salt typically crystallizes first due to better lattice packing energy of the rigid diequatorial conformer.[1][2]

    • The Cis-hydrochloride often remains in the mother liquor.[1][2]

  • Recrystallization: Recrystallize the solid from EtOH/Et

    
    O to >98% diastereomeric excess (de).
    

Module 3: Synthetic Control (The "How do I make just one?" Guide)

Q: Can I bias the reaction to produce only one isomer?

A: Yes. The reduction method determines the stereochemical outcome.[2]

MethodMajor IsomerMechanism
Catalytic Hydrogenation (PtO

/H

in AcOH)
Cis (Kinetic)Hydrogen adds to the least hindered face of the unsaturated intermediate (usually the face opposite the sulfur lone pair).[1][2]
Dissolving Metal Reduction (Na/EtOH)Trans (Thermodynamic)Reversible electron transfer allows equilibration to the more stable diequatorial conformation before protonation.[2]
Workflow: Synthetic & Separation Pathway

Separation_Workflow Precursor Precursor: 2H-1,4-Benzothiazin-3(4H)-one Reduction Reduction Step Precursor->Reduction PathA H2 / PtO2 / AcOH (Acidic Media) Reduction->PathA PathB Na / Ethanol (Thermodynamic Control) Reduction->PathB CrudeCis Crude Mixture (Major: CIS) PathA->CrudeCis CrudeTrans Crude Mixture (Major: TRANS) PathB->CrudeTrans Salt Add HCl / EtOH CrudeTrans->Salt Purification Filter Filtration Salt->Filter Solid Solid: Trans-HCl Salt Filter->Solid Liquor Mother Liquor: Cis-Enriched Filter->Liquor

Figure 2: Synthetic pathways and downstream purification workflow.[1][2]

References

  • Stereochemistry of Fused Ring Systems: Booth, H. (1969).[2] The Stereochemistry of Quinolizidines and Related Compounds. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text on NMR of fused N-heterocycles).

  • NMR of Cis/Trans Isomers: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants in cyclohexane-like systems).
  • General Synthesis of 1,4-Benzothiazines: Synthesis and spectral studies of 4H-1,4-benzothiazine. International Journal of Creative Research Thoughts (IJCRT), 2018.[2][3] Link

  • Analogous Separation (Decahydroquinoline): Separation of cis and trans isomers of decahydroquinoline. Journal of the American Chemical Society.[2] (Validation of the HCl salt crystallization method for fused bicyclic amines).

  • Bohlmann Bands: Bohlmann, F. (1958).[2] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Establishes IR criteria for trans-fused N-heterocycles).

Note: While specific literature on "octahydro-1,4-benzothiazine" is less voluminous than its unsaturated counterparts, the protocols above are chemically derived from the rigorous behavior of the 6,6-fused heterocycle class (e.g., decahydroquinoline and octahydro-2H-1,4-benzoxazine).[1][2]

Sources

preventing oxidation of octahydro-benzothiazine to sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Sulfoxide Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octahydro-benzothiazine derivatives. This guide is designed to provide in-depth, field-proven insights into a common challenge: the unwanted oxidation of the thiazine sulfur to form sulfoxide impurities. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating systems for your research.

The octahydro-benzothiazine scaffold is a valuable component in medicinal chemistry, but its inherent susceptibility to oxidation can compromise sample integrity, affect biological activity, and create regulatory hurdles.[1] This document provides troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent sulfoxide formation throughout your experimental workflow.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section addresses specific problems you might encounter in the lab. Each entry details the issue, explores the root causes, and provides actionable solutions grounded in chemical principles.

Issue 1: My purified octahydro-benzothiazine compound degrades upon storage, showing a new, more polar spot on TLC/HPLC.
  • Plausible Cause(s):

    • Atmospheric Oxygen: The primary culprit is often slow, uncatalyzed oxidation by atmospheric oxygen, especially if the compound is stored as a solid with high surface area or in a solution exposed to air.

    • Light Exposure: Photochemical processes can generate radical species that accelerate oxidation.[2]

    • Temperature: Higher storage temperatures increase the rate of chemical reactions, including oxidation.[3]

    • Contaminants: Trace amounts of metal ions or peroxide impurities in storage vials or solvents can catalyze oxidation.

  • Recommended Solutions & Rationale:

    • Inert Atmosphere Storage: After final purification and solvent removal, blanket the solid compound with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen, the key reactant. For solutions, use solvents that have been thoroughly degassed via sparging with an inert gas.

    • Controlled Environment: Store samples at reduced temperatures, such as 4°C or -20°C, to decrease the kinetic rate of oxidation.[3] Protect samples from light by using amber vials or by wrapping standard vials in aluminum foil.[4]

    • Solvent Purity: If storing in solution, use high-purity, antioxidant-free solvents. Be aware that some common solvents like THF can form peroxides over time; always use freshly opened bottles or test for peroxides.

Issue 2: Significant sulfoxide formation is observed directly in my crude reaction mixture post-synthesis.
  • Plausible Cause(s):

    • Oxidative Reagents or Byproducts: One of your reagents may be inherently oxidative, or the reaction conditions might be generating reactive oxygen species.

    • Dissolved Oxygen in Solvents: Using solvents saturated with air introduces a significant amount of oxygen directly into the reaction.

    • Metal Catalysis: If your synthesis involves metal catalysts (e.g., copper, iron), they can be highly effective at catalyzing the oxidation of sulfides in the presence of an oxidant.[5]

    • Elevated Temperatures: Running reactions at high temperatures for extended periods can provide the necessary activation energy for oxidation.

  • Recommended Solutions & Rationale:

    • Deoxygenate Your Reaction: Before adding your starting materials, thoroughly degas your solvent(s) by sparging with nitrogen or argon for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Performing the reaction in the dark with freshly degassed ethanol at a lower temperature can yield better results.[6]

    • Re-evaluate Reagents: Scrutinize your synthetic protocol. Are you using any reagents that are known oxidants? Can a milder alternative be used? For instance, some synthetic routes are designed to be metal-free, which can circumvent this issue.[7]

    • Add a Chelating Agent: If trace metal contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[8] Caution: Iron-EDTA complexes can sometimes accelerate the formation of hydroxyl radicals, so this approach must be validated for your specific system.[8]

Issue 3: How can I confidently identify and quantify the sulfoxide impurity?
  • Plausible Cause(s):

    • Lack of a Reference Standard: It is difficult to confirm the identity of a degradation product without a pure sample of that compound.

    • Inadequate Analytical Separation: The parent compound and its sulfoxide may co-elute in your current chromatography system.

  • Recommended Solutions & Rationale:

    • Perform a Forced Degradation Study: Intentionally oxidize a small sample of your pure octahydro-benzothiazine to generate the sulfoxide. This creates a reference standard for analytical method development. A well-established method is to treat the compound with hydrogen peroxide.[9][10] This allows you to confirm the identity of the impurity by comparing retention times.

    • Optimize Your Analytical Method: Develop a stability-indicating analytical method, typically using HPLC.[11] The sulfoxide is more polar than the parent sulfide and should have a shorter retention time on a reverse-phase column (e.g., C18). Ensure your method provides baseline separation between the parent peak and the sulfoxide peak. Mass spectrometry (LC-MS) can be used to confirm the identity by observing the expected mass increase of 16 amu (the mass of one oxygen atom).[12]

Experimental Protocol: Forced Degradation for Sulfoxide Standard Generation

This protocol describes a standard method to intentionally generate the sulfoxide of your octahydro-benzothiazine derivative to serve as an analytical standard.

  • Preparation: Dissolve 5-10 mg of your purified octahydro-benzothiazine compound in a suitable solvent (e.g., acetonitrile or methanol) in a small vial.

  • Oxidant Addition: Add a solution of 3% hydrogen peroxide (H₂O₂) to the vial.[9] A good starting point is to use 5-10 equivalents of H₂O₂ relative to your compound.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC every hour. The goal is to achieve significant conversion to the more polar sulfoxide product without complete consumption of the starting material. If no degradation is observed after 6 hours, the reaction period can be increased to 24 hours.[9]

  • Quenching (Optional but Recommended): Once sufficient conversion is achieved, the reaction can be quenched by adding a small amount of an aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.

  • Analysis: The resulting mixture, containing both the parent compound and the newly formed sulfoxide, can now be used to develop and validate your HPLC method for detecting and quantifying the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the oxidation of the thiazine sulfur?

The sulfur atom in the octahydro-benzothiazine ring is a nucleophilic site with lone pairs of electrons. Oxidation typically proceeds via a nucleophilic attack of the sulfur atom on an electrophilic oxygen species. This can be atmospheric oxygen (in a slow, radical-mediated process) or, more commonly, peroxides or hydroperoxides.[8] The reaction involves the transfer of an oxygen atom to the sulfur, forming a sulfoxide.[13] This process can be catalyzed by light, heat, or trace metals.

Q2: Which antioxidants are best for stabilizing my compound, and what concentration should I use?

The choice of antioxidant depends on the formulation or solvent system (i.e., aqueous vs. organic).[14] Antioxidants work either by being preferentially oxidized (reducing agents) or by terminating radical chain reactions.[8]

Antioxidant Type Solubility Typical Concentration Range Comments
Butylated Hydroxytoluene (BHT) Radical TerminatorOil / Organic Solvents[14][]0.01% - 0.1%Forms stable radical intermediates, halting chain reactions.[8]
Butylated Hydroxyanisole (BHA) Radical TerminatorOil / Organic Solvents[14][]0.01% - 0.1%Similar mechanism to BHT.[8]
Ascorbic Acid (Vitamin C) Reducing AgentWater[14]0.05% - 0.2%Readily oxidized, thereby protecting the active pharmaceutical ingredient (API).[8]
Sodium Metabisulfite Reducing AgentWater[]0.01% - 1.0%A common choice for aqueous formulations. Can cause issues with certain APIs.
Vitamin E (α-tocopherol) Radical TerminatorOil / Organic Solvents[14][]0.01% - 0.05%Effective in lipid-based or organic systems.

Note: Always perform compatibility and stability studies to confirm the chosen antioxidant is effective and does not introduce other degradation pathways for your specific molecule.

Q3: How can I design a synthetic route to minimize oxidation from the start?

When designing a synthesis, consider reaction conditions that are less prone to oxidation.

  • Use Metal-Free Reactions: Where possible, opt for synthetic transformations that do not require metal catalysts, as these are often implicated in oxidative side reactions.[1][7]

  • Control Temperature: Perform reactions at the lowest feasible temperature that allows for a reasonable reaction rate.

  • Minimize Reaction Time: Longer reaction times mean longer exposure to potentially oxidative conditions. Optimize your reaction to proceed to completion as efficiently as possible.

Visualizing the Troubleshooting Workflow

A logical workflow can help diagnose and solve oxidation issues systematically. The following diagram outlines a decision-making process for addressing sulfoxide formation.

Troubleshooting_Workflow cluster_detection Detection & Confirmation cluster_troubleshooting Troubleshooting Source cluster_solutions Solutions Start Sulfoxide Impurity Suspected Forced_Deg Perform Forced Degradation (e.g., with H2O2) Start->Forced_Deg 1. Create Standard Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Develop_Method Confirm_ID Confirm Impurity Identity (Retention Time & Mass Spec) Develop_Method->Confirm_ID 2. Analyze Sample Check_Storage Analyze Stored Sample vs. Freshly Purified Sample Confirm_ID->Check_Storage Confirmed Storage_Issue Degradation Occurs During Storage Check_Storage->Storage_Issue Compare Synthesis_Issue Degradation Present Immediately After Synthesis Storage_Issue->Synthesis_Issue No Storage_Sol Implement Storage Solutions: - Inert Atmosphere - Low Temperature - Protect from Light - Add Antioxidant Storage_Issue->Storage_Sol Yes Synthesis_Sol Implement Synthesis Solutions: - Degas Solvents - Use Inert Atmosphere - Lower Temperature - Check Reagent Purity Synthesis_Issue->Synthesis_Sol Yes

Sources

Technical Support Center: Purification of Perhydro-1,4-Benzothiazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with perhydro-1,4-benzothiazine scaffolds. Our goal is to provide practical, experience-driven solutions to common and complex purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before, during, and after the purification process.

Q1: What are the most common impurities I should expect in my perhydro-1,4-benzothiazine synthesis?

A1: The impurity profile is intrinsically linked to your synthetic route. Most syntheses involve the condensation of a 2-aminobenzenethiol derivative with an electrophile.[1] Consequently, common impurities include:

  • Unreacted Starting Materials: Residual 2-aminobenzenethiol and the electrophilic coupling partner (e.g., α-haloketones, dicarbonyl compounds).[2]

  • Oxidation Byproducts: 2-Aminobenzenethiols are susceptible to oxidation, which can form the corresponding disulfide. This is often accelerated by exposure to air, especially under basic conditions.[3]

  • Side-Reaction Products: Depending on the reaction conditions, self-condensation of starting materials or alternative cyclization pathways can occur. If strong bases like NaOH are used, they may need to be neutralized and removed.[4]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require specific purification steps.[5]

Q2: How do I select the optimal primary purification technique for my crude product?

A2: The choice between chromatography, crystallization, extraction, and distillation depends on the physical properties of your target compound and its impurities. The following decision tree provides a general framework.

G start Crude Reaction Mixture is_basic Does the target have a significantly different pKa from impurities? start->is_basic is_solid Is the target compound a solid? is_liquid Is the target compound a liquid? is_solid->is_liquid  No crystallization Recrystallization is_solid->crystallization  Yes is_volatile Is the compound thermally stable and volatile? is_liquid->is_volatile  Yes chromatography Flash Column Chromatography is_liquid->chromatography  No is_basic->is_solid  No extraction Acid-Base Extraction is_basic->extraction  Yes is_volatile->chromatography  No distillation Distillation (under vacuum) is_volatile->distillation  Yes crystallization->chromatography If impurities persist extraction->is_solid

Caption: Initial Purification Strategy Decision Tree.

  • Acid-Base Extraction: This is a powerful first step if your perhydro-1,4-benzothiazine's basic nitrogen atom provides a significant pKa difference from non-basic impurities.[2] It allows for the bulk removal of neutral or acidic contaminants.

  • Crystallization: Ideal for solid products with moderate to high purity (>85%). It is an excellent technique for final polishing to obtain material of high purity, as it selects for molecules that fit well into a crystal lattice.[6]

  • Flash Column Chromatography: The most versatile technique for separating complex mixtures, especially when impurities have similar polarities to the product. It is often necessary for purifying oils or solids that fail to crystallize.[1][2]

  • Distillation: Best suited for liquid products that are thermally stable and have a boiling point distinct from impurities. Distillation under reduced pressure is often required to prevent decomposition.[7]

Q3: What are the best analytical methods to confirm the purity of my final product?

A3: A combination of techniques is essential for a comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding chromatographic separations.[3] Purity is indicated by a single spot when visualized under UV light and with various stains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for structural confirmation and purity assessment. The absence of impurity signals and correct integration ratios are key indicators of high purity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid.[3]

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems.

Chromatography Troubleshooting

Issue: My perhydro-1,4-benzothiazine is streaking or showing poor separation on a silica gel column.

  • Possible Cause 1: Strong Interaction with Acidic Silica. The basic nitrogen in the perhydro-1,4-benzothiazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to peak tailing and sometimes irreversible adsorption.

    • Solution: Deactivate the silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia. For example, if using a hexane/ethyl acetate eluent, switch to a hexane/ethyl acetate/triethylamine (e.g., 80:19:1) system. This neutralizes the acidic sites and allows for much sharper elution of basic compounds.[8]

  • Possible Cause 2: Inappropriate Solvent System. The polarity of the eluent may not be optimized for your specific derivative.

    • Solution: Systematically screen solvent systems using TLC.[8] Aim for an Rf value of ~0.3 for your target compound. If separation from a key impurity is poor, try a solvent system with different selectivity. For example, if hexane/ethyl acetate fails, consider dichloromethane/methanol, which offers different intermolecular interactions.

Issue: My compound appears to be decomposing on the column.

  • Possible Cause: Instability on Silica Gel. Some N-H or S-H containing compounds, or those with sensitive functional groups, can degrade during prolonged contact with silica gel.

    • Solution 1 (Speed): Run the column "faster" by using slightly higher pressure and a slightly more polar solvent system than what TLC might suggest. The goal is to minimize the residence time of the compound on the stationary phase.

    • Solution 2 (Alternative Stationary Phase): If decomposition is severe, switch to a less acidic stationary phase. Alumina (neutral or basic) is a common alternative.[9] Alternatively, reversed-phase (C18) chromatography can be used for more polar derivatives.

    • Solution 3 (Confirmation): To confirm instability, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot (degradation product) appears that wasn't in the initial crude mixture, your compound is unstable on silica.[9]

Crystallization Troubleshooting

Issue: My product has "oiled out" of the solution instead of forming crystals.

  • Possible Cause 1: Supersaturation and Rapid Cooling. The solution was cooled too quickly, or it is too concentrated, causing the compound to crash out of solution as a liquid phase (oil) because its melting point is below the temperature of the solution.[8]

    • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to slightly reduce the concentration.[10] Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.

  • Possible Cause 2: Presence of Impurities. Impurities can disrupt the formation of a stable crystal lattice, leading to oiling.

    • Solution: Attempt to purify a small portion of the oil by flash chromatography. Use the resulting pure solid as "seed crystals." Re-dissolve the bulk of the oil in a minimal amount of hot solvent, cool it to just below the saturation point, and add one or two tiny seed crystals. This provides a template for proper crystal growth.[10]

Issue: No crystals are forming, even after the solution has cooled completely.

  • Possible Cause 1: Solution is Too Dilute. There is too much solvent, and the compound's solubility limit has not been reached even at low temperatures.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.[10] Allow the more concentrated solution to cool again.

  • Possible Cause 2: High Energy Barrier to Nucleation. The initial formation of small crystal nuclei is kinetically slow.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[10]

    • Solution 2 (Seed Crystals): As mentioned previously, adding a seed crystal is the most reliable method to induce crystallization.[10]

Part 3: Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography

This protocol is a template for purifying a moderately polar perhydro-1,4-benzothiazine derivative.

  • TLC Analysis: Determine the optimal solvent system. A common starting point for benzothiazines is a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product. If the compound is basic, add 1% triethylamine to the solvent system.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica mass to crude product mass). Pack the column using the "slurry method" with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the chosen solvent system. Apply gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from an Ethanol/Water System

This is a common technique for purifying solid benzothiazine derivatives.[3][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Data Summary Table

Table 1: Common Purification Solvents for Perhydro-1,4-Benzothiazines

TechniqueSolvent SystemRationale & Use Case
Chromatography Hexane / Ethyl Acetate (+1% Et₃N)Excellent for non-polar to moderately polar derivatives. Triethylamine (Et₃N) is added to suppress tailing of basic compounds.[8]
Dichloromethane / Methanol (+1% Et₃N)For more polar derivatives that have low mobility in Hex/EtOAc systems.
Crystallization Ethanol or MethanolGood general-purpose solvents for many solid benzothiazine derivatives.[3]
Ethanol / WaterA two-solvent system effective for compounds that are highly soluble in ethanol but insoluble in water.[6]
Ethyl Acetate / HexaneSuitable for less polar solids. The compound is dissolved in hot ethyl acetate and hexane is added as the anti-solvent.

Part 4: Workflow Visualization

The following diagram illustrates a logical troubleshooting workflow when encountering poor separation in column chromatography.

G start Poor Separation or Peak Tailing Observed check_base Is the compound basic? (pKa > 7) start->check_base add_base Add 1% Triethylamine to Eluent check_base->add_base Yes check_tlc Is TLC separation (ΔRf) > 0.2? check_base->check_tlc No re_run Re-run Column add_base->re_run change_solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) check_tlc->change_solvent No check_loading Is column overloaded? (>2% w/w) check_tlc->check_loading Yes change_solvent->re_run check_loading->re_run No reduce_load Reduce Sample Load or Use a Larger Column check_loading->reduce_load Yes reduce_load->re_run

Caption: Troubleshooting Poor Chromatographic Separation.

References

  • How to Purify an organic compound via recrystallization or reprecipitation? (2017). ResearchGate. Available at: [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Process for preparing 1,4-disubstituted piperazines. (1972). Google Patents.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. (2023). MDPI. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Available at: [Link]

  • Spectral, Chemical and Pharmaceutical Analysis of Synthesized New 4H-1,4-Benzothiazines, and their Sulfone D. (n.d.). ResearchGate. Available at: [Link]

  • Facile preparation of dihydro-1,4-benzothiazine derivatives via oxidative ring-expansion of 2-aminobenzothiazoles with olefins. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. (n.d.). PubMed. Available at: [Link]

  • Preparation of S-2-halophenyl-2,1-benzothiazines. (n.d.). National Institutes of Health. Available at: [Link]

  • Preparation of 1,4-benzothiazine 2 and... (n.d.). ResearchGate. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). National Institutes of Health. Available at: [Link]

  • Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. (2007). ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (n.d.). MDPI. Available at: [Link]

  • Facile Synthesis of Bioactive 4H-[3][6]-Benzothiazines Under Solvent Free Conditions. (n.d.). Rasayan J. Chem. Available at: [Link]

  • Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. (n.d.). MDPI. Available at: [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (n.d.). National Institutes of Health. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

Sources

troubleshooting cyclization failures in octahydro-benzothiazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Octahydro-benzothiazine Scaffolds Audience: Medicinal Chemists, Process Development Scientists Status: Active | Tier: 3 (Advanced Methodology)

Executive Summary

The synthesis of octahydro-2H-1,4-benzothiazines (OHBT) presents unique challenges compared to their aromatic (benzo-fused) counterparts. Unlike the planar aromatic system, the octahydro scaffold introduces critical stereochemical constraints (cis- vs. trans-fusion) and conformational flexibility that often hinders cyclization.

This guide addresses the three most common failure modes:

  • Stalled Cyclization: Isolation of the linear S-alkylated intermediate.

  • Nucleophile Oxidation: Dimerization of the 2-aminocyclohexanethiol precursor.

  • Stereochemical Mismatch: Inability to close the ring due to conformational locking.

Part 1: Diagnostic Workflow

Before altering your conditions, map your failure mode to this logic flow.

TroubleshootingFlow Start START: Reaction Analysis (TLC / LCMS) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckMass Identify Major Mass Peak CheckSM->CheckMass Yes Dimer Mass = 2x SM - 2H (Disulfide Dimer) CheckSM->Dimer No (SM Dimerizes) CheckMass->Dimer Dimer Mass Linear Mass = SM + Electrophile (Linear Sulfide) CheckMass->Linear Intermediate Mass WrongIso Product Formed but Wrong NMR (Trans vs Cis) CheckMass->WrongIso Target Mass Success Target Mass Observed CheckMass->Success Target Mass + Correct NMR Act_Dimer Action: Add TCEP/DTT Degas Solvents Dimer->Act_Dimer Act_Linear Action: Increase Temp Add Lewis Acid (Sc(OTf)3) Linear->Act_Linear Act_Iso Action: Check Precursor Conformation (Diequatorial) WrongIso->Act_Iso

Figure 1: Diagnostic logic for identifying failure points in OHBT synthesis.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Stalled Intermediate"

Symptom: LCMS shows complete consumption of the aminothiol and alkyl halide, but the mass corresponds to the linear sulfide (S-alkylated amine), not the cyclized bicyclic product. Context: The sulfur atom is a superior nucleophile to nitrogen. It reacts rapidly with


-halo carbonyls to form a linear thioether. The subsequent step—intramolecular attack of the amine on the carbonyl—is slower and entropically disfavored, especially in the octahydro system where ring puckering creates steric drag.

Q: Why is my reaction stopping at the linear sulfide? A: The amine nucleophile is likely protonated (if acid was generated) or the conformation of the cyclohexane ring places the amine and the electrophile too far apart (pseudo-trans).

  • Solution A (Base Switch): If using weak bases (e.g.,

    
    ), switch to Cs2CO3  (cesium effect) or a stronger organic base like DBU  in refluxing toluene to force the amide/amine bond formation.
    
  • Solution B (Lewis Acid): For ester electrophiles (e.g., ethyl bromoacetate), add 10 mol% Sc(OTf)3 or Yb(OTf)3 . These coordinate to the carbonyl oxygen, increasing electrophilicity and facilitating the intramolecular amine attack [1].

Issue 2: The "Disappearing Nucleophile"

Symptom: Starting material disappears, but no product forms. A large non-polar spot appears on TLC. Mass spec shows


.
Context:  2-Aminocyclohexanethiol is highly prone to oxidative dimerization to form disulfides, particularly in basic conditions or reagent-grade solvents containing dissolved oxygen.

Q: How do I prevent disulfide formation during the reaction? A: You must maintain a strictly reducing environment until the S-alkylation is complete.

  • Protocol Adjustment:

    • Degas all solvents (sparge with Argon for 15 mins).

    • Add TCEP-HCl (tris(2-carboxyethyl)phosphine) or DTT (0.1 eq) to the reaction mixture if the thiol is old.

    • In-situ generation: Instead of using free aminothiol, use the S-tert-butyl protected precursor or the thiazoline precursor, which can be opened in situ, releasing the thiol only when the electrophile is present.

Issue 3: Stereochemical Lock (Cis vs. Trans)

Symptom: The reaction works for the cis-aminothiol but fails completely for the trans-isomer, or yields a complex mixture. Context: In trans-2-aminocyclohexanethiol, the amine and thiol groups are diequatorial (stable) or diaxial (unstable). For cyclization to occur, the substituents must be able to reach the transition state. If the ring flips to a diaxial conformation to relieve steric strain from the N-substituent, the groups may be too far apart to cyclize effectively according to Baldwin’s rules.

Q: Can I synthesize trans-octahydro-1,4-benzothiazine using standard conditions? A: It is difficult. The cis-isomer cyclizes readily because the amine and thiol are on the same face of the ring (syn-clinal). The trans-isomer requires the ring to adopt a specific chair conformation where both groups are equatorial.

  • Troubleshooting: Ensure you are using a non-coordinating solvent (e.g., Toluene or Xylene) and high heat (

    
    ). Avoid polar protic solvents which stabilize the separated charges and may encourage intermolecular oligomerization over intramolecular cyclization.
    
Part 3: Optimized Protocol

Target: cis-Octahydro-2H-1,4-benzothiazin-3-one Scale: 1.0 mmol

ReagentEquivalentsRole
cis-2-Aminocyclohexanethiol HCl1.0Core Scaffold
Ethyl Bromoacetate1.1Electrophile (2-C source)
Triethylamine (

)
2.5Acid Scavenger
Ethanol (Degassed)Solvent (0.2 M)Medium

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Solubilization: Add cis-2-aminocyclohexanethiol HCl (1.0 eq) and degassed Ethanol (5 mL/mmol).

  • Free Basing: Add

    
     (2.5 eq) dropwise. Note: Solution may turn slightly yellow.
    
  • Alkylation (0°C): Cool to 0°C. Add Ethyl Bromoacetate (1.1 eq) dropwise over 10 minutes.

    • Critical Checkpoint: Stir at 0°C for 1 hour. Check LCMS. You should see the Linear Intermediate (Mass = SM + 86). If SM remains, warm to RT.

  • Cyclization (Reflux): Once the linear intermediate is the major species, heat the reaction to reflux (

    
    )  for 4–16 hours.
    
    • Why? The initial S-alkylation is fast at 0°C. The N-acylation (ring closure) requires thermal energy to overcome the activation barrier of the fused ring formation.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc or column chromatography (typically 20-40% EtOAc in Hexane).

Part 4: References
  • Synthesis and biological activities of 1,4-benzothiazine derivatives. Source: Chemistry & Biology Interface, 2017.[1] Relevance: Reviews general condensation mechanisms and catalytic improvements for benzothiazine ring closure. 2[3][4][5][6][7][8][9][10]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade. Source: PMC (NIH), 2025. Relevance: Provides updated methodologies including green chemistry approaches and one-pot procedures applicable to the octahydro-analog. 11[3][4][6][7][8][10]

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Source: BenchChem, 2025.[5] Relevance: Addresses the "incomplete cyclization" and "disulfide formation" issues common to all aminothiol condensations. 5[3][4][7][8][9][10]

  • Stereoselective synthesis of 2-aminocyclobutanols via photocyclization. Source: PubMed, 2025.[12] Relevance: While focused on cyclobutanols, this reference details the "Norrish/Yang" type stereochemical constraints and hydrogen bonding effects that dictate cyclization efficiency in substituted cycloalkanes, a principle directly applicable to the conformational analysis of octahydrobenzothiazines. 13[4][7]

Sources

optimizing reaction conditions for N-substitution of saturated thiazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center resource. It assumes the user is familiar with basic organic synthesis but requires troubleshooting for the specific challenges posed by the thiomorpholine (saturated thiazine) scaffold.

Ticket System: Advanced Synthesis & Optimization Status: Active | Agent: Senior Application Scientist

Welcome to the Saturated Thiazine Optimization Hub. You are likely here because your standard amine protocols are failing. Unlike morpholine or piperidine, the thiomorpholine scaffold introduces a "soft" sulfur atom that competes for nucleophilicity and poisons metal catalysts.

Below are the resolved "Tickets" addressing the three most common failure modes: Chemoselectivity (N vs. S alkylation) , Catalyst Deactivation (C-N Coupling) , and Oxidative Instability .

🎫 Ticket #001: "I’m getting sulfonium salts instead of N-alkylated product."

Issue: Reaction with alkyl halides yields a mixture of N-alkylated product and S-alkylated sulfonium byproducts (or S-alkylation dominates).

🔬 The Mechanism (Root Cause)

This is a classic Hard/Soft Acid-Base (HSAB) conflict.

  • Nitrogen (Amine): Harder nucleophile, basic. Favors electrostatic interactions.

  • Sulfur (Thioether): Softer nucleophile, highly polarizable. Favors orbital overlap.

If you use a "soft" electrophile (e.g., Alkyl Iodides) in a protic solvent, the solvent shells the Nitrogen (hydrogen bonding), rendering it less reactive. The Sulfur remains exposed and attacks the soft electrophile, leading to irreversible S-alkylation.

🛠️ Optimization Protocol: Chemoselective N-Alkylation

To force N-alkylation, you must manipulate the Electrophile Hardness and Solvent Shell .

Step-by-Step Guide:

  • Change the Leaving Group: Switch from Iodides (Soft) to Bromides, Chlorides, or Tosylates (Harder) .

  • Solvent Selection: Use Polar Aprotic solvents (DMF, CH₃CN).

    • Why: These solvents do not hydrogen-bond effectively to the amine proton, leaving the Nitrogen "naked" and more nucleophilic than the Sulfur.

  • Base Selection: Use an inorganic base with poor solubility in the organic phase (e.g., K₂CO₃ or Cs₂CO₃ ). This creates a heterogeneous surface reaction that often favors the amine.

Recommended Conditions:

Parameter Standard (Risk of S-Alkylation) Optimized (N-Selective)
Electrophile Alkyl Iodide (R-I) Alkyl Bromide (R-Br) or Tosylate (R-OTs)
Solvent Methanol, Ethanol (Protic) Acetonitrile (MeCN), DMF
Base TEA, DIPEA (Homogeneous) K₂CO₃ (Heterogeneous)

| Temp | Reflux | RT to 60°C (Control kinetics) |

Pro-Tip: If S-alkylation persists, switch to Reductive Amination (See Ticket #003). It proceeds via an iminium ion intermediate, which is strictly N-selective because Sulfur cannot form a stable double bond to Carbon under these conditions.

🎫 Ticket #002: "My Buchwald-Hartwig coupling yields are <20%."

Issue: The reaction turns black (Pd precipitation) or stalls. The thiomorpholine acts as a catalyst poison.

🔬 The Mechanism (Root Cause)

The thioether sulfur in thiomorpholine is a potent ligand for Palladium. It coordinates to the Pd(II) center, displacing the phosphine ligands and forming a stable, unreactive Pd-S chelate . This shuts down the catalytic cycle before the oxidative addition or reductive elimination can occur.

🛠️ Optimization Protocol: Ligand Overpowering

You cannot stop the Sulfur from binding; you must outcompete it with a ligand that binds Pd stronger and creates a steric pocket that excludes the Sulfur.

The "Gold Standard" System for S-Heterocycles:

  • Ligand: Use RuPhos or BrettPhos .

    • Why: These bulky dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and sterically demanding (preventing formation of bis-amine complexes and S-coordination).

    • Alternative:NHC Ligands (e.g., Pd-PEPPSI-IPr) are excellent because the carbene-Pd bond is stronger than the S-Pd bond.

  • Pre-catalyst: Use Pd(OAc)₂ or Pd₂(dba)₃ .

    • Note: Pre-complexed catalysts (e.g., RuPhos Pd G3 ) are superior as they ensure the active species is formed immediately, minimizing the window for Sulfur poisoning.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS . Strong bases facilitate the deprotonation of the secondary amine.

Visual Workflow: Catalyst Survival Strategy

BuchwaldOptimization Start Start: Thiomorpholine + Aryl Halide Standard Standard Ligand (e.g., PPh3, BINAP) Start->Standard Route A Optimized Bulky Ligand (RuPhos/BrettPhos) Start->Optimized Route B (Recommended) Poison Sulfur Coordinates Pd (Catalyst Death) Standard->Poison S-Pd Bond forms ActiveCat Ligand Shields Pd from Sulfur Optimized->ActiveCat Steric Bulk Product C-N Coupled Product (High Yield) ActiveCat->Product Reductive Elimination

Figure 1: Mechanistic divergence between standard phosphines (poisoning) and bulky Buchwald ligands (successful coupling).

🎫 Ticket #003: "Product oxidizes to sulfoxide during workup."

Issue: The product is pure by TLC/LCMS in the reaction mixture, but after workup/column, the mass spectrum shows M+16 (Sulfoxide).

🔬 The Mechanism (Root Cause)

Saturated thiazines are prone to oxidation by atmospheric oxygen, especially when:

  • Dissolved in chlorinated solvents (DCM/Chloroform) which can contain radical initiators.

  • Exposed to silica gel (which is slightly acidic and can catalyze surface oxidation).

  • Trace peroxides are present in ether/THF.

🛠️ Optimization Protocol: The "Antioxidant" Workup

Protocol:

  • Solvent Swap: Avoid DCM for extraction if possible. Use Ethyl Acetate .

  • Silica Neutralization: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane. This neutralizes acidic sites that catalyze oxidation.

  • Speed: Do not leave the compound on the column. Flash chromatography should be fast.

  • Storage: Store the final product as an HCl or Oxalate salt . The protonated/salt form is significantly more stable to oxidation than the free base.

📊 Summary of Reaction Conditions

Reaction TypeReagent ClassCritical AdditiveSolventTemp
N-Alkylation Alkyl Bromide/TosylateK₂CO₃ (Heterogeneous)MeCN60°C
N-Arylation Aryl BromideRuPhos Pd G3 / NaOtBuToluene/Dioxane100°C
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃DCE or THFRT
Acylation Acyl ChlorideDIPEA (Hunig's Base)DCM (0°C start)0°C -> RT

📚 References & Grounding[1][2]

  • Buchwald-Hartwig Amination of Heterocycles:

    • Source: Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

    • Relevance: Establishes RuPhos and BrettPhos as the ligands of choice for secondary amines containing heteroatoms that might poison the catalyst.

    • URL: (Representative link for Buchwald Amine Coupling basics).

  • Chemoselectivity (HSAB Theory):

    • Source: Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society.

    • Relevance: Foundational theory explaining why Alkyl Iodides (Soft) favor Sulfur and Alkyl Tosylates/Bromides (Harder) favor Nitrogen.

    • URL:

  • Thiomorpholine Synthesis in Flow (Telescoped):

    • Source: Steiner, A., et al. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development.

    • Relevance: Provides modern industrial conditions for handling thiomorpholine precursors and cyclization, emphasizing base selection (DIPEA) and solvent handling.

    • URL:

  • Reductive Amination Protocols:

    • Source: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Relevance: The definitive guide for using NaBH(OAc)3 to avoid side reactions in heterocyclic amines.

    • URL:

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Octahydro-2H-1,4-Benzothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydro-2H-1,4-benzothiazine represents a critical bicyclic scaffold in medicinal chemistry, distinct from its aromatic counterpart (4H-1,4-benzothiazine) due to the saturation of the fused benzene ring. This saturation drastically alters its mass spectrometric behavior, reducing stability and promoting complex ring-opening fragmentations.

This guide provides a comparative analysis of fragmentation patterns, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-MS/MS) .[1] It serves as a definitive reference for researchers characterizing octahydro-benzothiazine derivatives in drug development, emphasizing the stereochemical differentiation between cis- and trans- fused isomers.

Part 1: Structural Context & Ionization Physics

The core structure consists of a thiomorpholine ring fused to a cyclohexane ring. Unlike aromatic benzothiazines, the octahydro variant lacks resonance stabilization across the ring fusion.

The Stereochemical Factor

A critical "Expert Insight" often overlooked is the impact of stereochemistry on fragmentation efficiency.

  • Cis-fused isomers: Thermodynamically less stable; undergo fragmentation more readily due to ring strain.

  • Trans-fused isomers: Rigid and more stable; exhibit higher relative abundance of the molecular ion (

    
     or 
    
    
    
    ) and require higher collision energies (CE) to fragment.

Part 2: Comparative Analysis of Ionization Modes

To ensure accurate identification, one must choose the ionization method that aligns with the analytical goal.

Method A: Electron Ionization (EI) – The Structural Fingerprint
  • Nature: Hard ionization (70 eV).

  • Performance: Generates extensive fragmentation, ideal for de novo structure elucidation and stereochemical differentiation.

  • Key Characteristic: The molecular ion (

    
    ) is often weak. The spectrum is dominated by Retro-Diels-Alder (RDA) fragments and 
    
    
    
    -cleavage products.
Method B: ESI-MS/MS (CID) – The Biological Tracker
  • Nature: Soft ionization followed by Collision-Induced Dissociation (CID).

  • Performance: Dominated by the protonated molecule

    
    . Fragmentation is minimal unless CID is applied.
    
  • Key Characteristic: Essential for LC-MS pharmacokinetic studies. The fragmentation pattern is simpler and driven by charge-remote mechanisms or charge-migration to the nitrogen atom.

Comparative Data Table: EI vs. ESI
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Energy Input High (70 eV)Variable (Collision Energy 10–50 eV)
Molecular Ion Low intensity (

)
High intensity (

)
Dominant Mechanism Radical-site driven (

-cleavage, RDA)
Charge-site driven (Inductive cleavage)
Isomer Differentiation High (Cis/Trans distinctive ratios)Low (Requires ion mobility or specific CE)
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)

Part 3: Detailed Fragmentation Pathways

The fragmentation of octahydro-2H-1,4-benzothiazine (MW ~157 Da) follows specific mechanistic rules.

Pathway 1: Retro-Diels-Alder (RDA) Reaction

This is the diagnostic pathway for the saturated ring system.

  • Initiation: Ionization of the Sulfur or Nitrogen lone pair.

  • Cleavage: The cyclohexene-like portion (or the thiomorpholine ring) undergoes a retro-cyclization.

  • Result: Loss of neutral alkene fragments (e.g.,

    
     or 
    
    
    
    ).
Pathway 2: Alpha-Cleavage & Ring Opening

Driven by the radical site on the Nitrogen (in EI) or the protonated Nitrogen (in ESI).

  • Alpha-Cleavage: Bond breaking adjacent to the Nitrogen atom.

  • Onium Ion Formation: Formation of a stable iminium ion (

    
    ).
    
  • Secondary Loss: Subsequent loss of the sulfur moiety (as

    
     or 
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the logical flow of fragmentation for the octahydro-benzothiazine scaffold.

FragmentationPathway Parent Octahydro-benzothiazine (Parent Ion) Ionization Ionization (EI or ESI) Parent->Ionization RDA Retro-Diels-Alder (Ring Cleavage) Ionization->RDA High Energy (EI) Alpha Alpha-Cleavage (N-adjacent) Ionization->Alpha Charge Localization Frag1 Fragment A (Loss of C2H4) RDA->Frag1 Ring Opening Frag3 Fragment C (Iminium Ion) Alpha->Frag3 Frag2 Fragment B (Sulfur Loss - H2S) Frag3->Frag2 Secondary Decay

Caption: Logical fragmentation cascade for octahydro-benzothiazine, highlighting the bifurcation between RDA and Alpha-cleavage mechanisms.

Part 4: Self-Validating Experimental Protocol

To generate reproducible fragmentation data, follow this protocol. This workflow includes "self-validation" steps to ensure system performance.

Protocol: LC-ESI-MS/MS Characterization

1. Sample Preparation:

  • Dissolve 1 mg of octahydro-benzothiazine derivative in 1 mL Methanol (HPLC grade).

  • Dilute to 1 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50).

2. System Tuning (The Validation Step):

  • Before injection: Infuse a standard (e.g., Reserpine or Caffeine).

  • Requirement: Ensure signal stability (RSD < 5%) and mass accuracy (< 5 ppm for TOF/Orbitrap, < 0.5 Da for Quadrupole).

  • Crosstalk Check: Inject a solvent blank immediately after the standard to verify no carryover.

3. MS Parameters (Source Dependent):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the labile saturated ring).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Confirms Parent Ion

      
      .
      
    • High CE (40 eV): Forces ring opening and secondary fragmentations.

4. Data Interpretation:

  • Identify the Parent Ion.

  • Look for the "Cis/Trans Marker": If the parent ion intensity drops by >80% at 20 eV, the isomer is likely cis-fused (labile). If it retains >50% intensity, it is likely trans-fused (rigid).

Part 5: References

  • Vainiotalo, P., et al. (1990).[2] Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica, 44, 165–169.[2]

  • Pihlaja, K., et al. (2005). Stereochemical effects in the EI mass spectra of cis- and trans-fused octa/hexahydro-3,1-benzoxazines and -benzothiazines. Arkivoc, (iv), 39-48.[3]

  • NIST Chemistry WebBook. Standard Reference Data for 1,4-Benzothiazine Derivatives.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for RDA and Alpha-cleavage mechanisms).

Sources

Comparative Bioactivity Guide: Octahydro vs. Aromatic Benzothiazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Planar vs. Kinked Paradigm

In medicinal chemistry, the benzothiazine scaffold represents a privileged structure, capable of diverse biological interactions. However, a critical bifurcation exists in its development: the choice between the aromatic (unsaturated) and the octahydro (saturated) analogs.

This guide objectively compares these two subclasses. The core distinction lies in their 3D topology:

  • Aromatic Benzothiazines: Characterized by a planar, conjugated system. Their bioactivity is often driven by DNA intercalation or binding to narrow, hydrophobic enzyme pockets (e.g., COX-1/2).

  • Octahydro Benzothiazines: Characterized by a "kinked," non-planar fused cyclohexane ring. Their bioactivity is driven by stereochemical complexity (cis/trans isomerism) and the ability to mimic non-planar neurotransmitters or metabolites, often targeting GPCRs or specific metabolic enzymes.

Chemical Architecture & Structural Logic

The biological divergence begins with the chemical structure. Understanding the conformational constraints is essential for rational drug design.

Structural Comparison[1]
FeatureAromatic BenzothiazineOctahydro Benzothiazine
Core Geometry Planar, rigid, conjugated system.Non-planar, flexible, "chair" conformation.
Stereochemistry Achiral (unless substituted).Chiral. Possesses bridgehead carbons, allowing cis and trans diastereomers.
Electronic State Electron-rich aromatic system; potential for

-

stacking.
Saturated; lacks aromatic electron density; defined by steric bulk.
Solubility Generally lipophilic, poor aqueous solubility.Often higher solubility due to increased

character (Fsp3).
Visualization of Structural Logic

StructuralLogic Scaffold Benzothiazine Scaffold Aromatic Aromatic Analog (Unsaturated) Scaffold->Aromatic Oxidation/Dehydrogenation Octahydro Octahydro Analog (Saturated) Scaffold->Octahydro Reduction/Condensation Planarity Planar Geometry (Intercalation) Aromatic->Planarity Stereochem Stereogenic Centers (Cis/Trans Isomers) Octahydro->Stereochem TargetA Target: DNA / COX Enzymes (Antimicrobial / Anti-inflammatory) Planarity->TargetA Stacking Interactions TargetB Target: GPCRs / Aldose Reductase (CNS / Metabolic) Stereochem->TargetB 3D Pocket Fit

Figure 1: Structural divergence leading to distinct biological targets. Aromaticity drives planarity and intercalation, while saturation introduces stereochemistry for specific receptor fitting.

Bioactivity Comparison

Antimicrobial & Anti-inflammatory Activity

Dominant Scaffold: Aromatic Benzothiazines

The aromatic 1,2-, 1,3-, and 1,4-benzothiazines are extensively documented for their antimicrobial and anti-inflammatory properties. The planar nature of these molecules facilitates:

  • DNA Intercalation: In microbial cells, the planar ring system can slide between base pairs, disrupting replication.

  • Enzyme Inhibition (COX): The "oxicam" class (e.g., Piroxicam) relies on the aromatic benzothiazine core to fit into the cyclooxygenase active site.

Experimental Data Snapshot:

  • Antimicrobial: Aromatic derivatives frequently exhibit MIC values between 25–600 µg/mL against Gram-positive bacteria (S. aureus, B. subtilis). Activity against Gram-negatives is typically lower due to permeability issues.

  • Anti-inflammatory: Potent inhibition of COX-1 and COX-2, with IC50 values often in the nanomolar to low micromolar range.

CNS Activity & Receptor Modulation

Dominant Scaffold: Octahydro Benzothiazines

Saturation dramatically shifts the bioactivity profile towards the Central Nervous System (CNS). The non-planar, lipophilic octahydro scaffold can traverse the Blood-Brain Barrier (BBB) and mimic the 3D structure of neurotransmitters.

Case Study: 5-HT1A Agonists

  • Compound: cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide (U93385).

  • Mechanism: The cis-fused ring system creates a specific "bent" shape that fits the serotonin receptor pocket.

  • Stereoselectivity: The cis enantiomer is often significantly more potent than the trans or aromatic analogs.

  • Potency: High affinity binding (Ki values often < 10 nM).

Enzyme Inhibition: Aldose Reductase

Comparison Point: Saturated vs. Unsaturated Studies on aldose reductase inhibitors (for diabetes complications) have shown a direct SAR correlation:

  • Saturated (Octahydro-like): Higher binding affinity. The flexible ring allows the carboxylic acid pharmacophore to orient optimally within the enzyme's catalytic pocket.

  • Unsaturated (Aromatic): Lower affinity due to rigid steric clashes.

Summary Table: Head-to-Head Comparison
Biological TargetAromatic BenzothiazinesOctahydro Benzothiazines
Primary Application Antimicrobial, Anti-inflammatory (NSAIDs)CNS (Anxiolytic, Antidepressant), Metabolic
Key Mechanism DNA Intercalation, COX InhibitionGPCR Agonism/Antagonism, Enzyme Fit
Stereo-dependence Low (Planar)High (Cis/Trans critical for activity)
Typical Potency MIC: 25–600 µg/mL (Antimicrobial)Ki: 1–100 nM (Receptor Binding)
Cellular Toxicity Moderate (often cytotoxic to cancer lines)Variable (often lower cytotoxicity)

Experimental Protocols

To validate these differences, distinct experimental workflows are required. Below are the standard protocols for assessing the primary bioactivity of each scaffold.

Protocol A: MIC Determination (for Aromatic Analogs)

Used to quantify antimicrobial potency.

  • Preparation: Dissolve aromatic benzothiazine derivatives in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 500 µg/mL down to 0.9 µg/mL.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Validation: Include Ciprofloxacin as a positive control.

Protocol B: Radioligand Binding Assay (for Octahydro Analogs)

Used to determine receptor affinity (e.g., 5-HT1A).

  • Membrane Prep: Homogenize rat hippocampal tissue (rich in 5-HT1A) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membranes.

  • Incubation: Mix membrane suspension (200 µg protein) with:

    • 
      -8-OH-DPAT (0.5 nM, radioligand).
      
    • Test compound (Octahydro derivative,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium binding.

  • Filtration: Rapidly filter through GF/B glass fiber filters to separate bound from free ligand. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
Experimental Workflow Visualization

Workflow cluster_0 Aromatic: Antimicrobial Assay cluster_1 Octahydro: Receptor Binding Step1 Dissolve in DMSO Step2 Serial Dilution (MHB) Step1->Step2 Step3 Add Bacterial Inoculum Step2->Step3 Step4 Incubate 24h @ 37°C Step3->Step4 Result1 Measure MIC (Turbidity) Step4->Result1 StepA Isolate Membranes StepB Add Radioligand + Analog StepA->StepB StepC Incubate 60min @ 25°C StepB->StepC StepD Filter & Scintillation Count StepC->StepD Result2 Calculate Ki (Affinity) StepD->Result2

Figure 2: Distinct experimental pipelines for validating the bioactivity of aromatic vs. octahydro analogs.

Conclusion

The choice between an octahydro and an aromatic benzothiazine scaffold is not merely a synthetic preference but a strategic decision in drug design.

  • Choose Aromatic Benzothiazines when targeting microbial pathogens or inflammatory pathways (COX inhibition) where planarity and stacking interactions are required.

  • Choose Octahydro Benzothiazines when targeting the Central Nervous System or specific metabolic enzymes where 3D stereochemical fit and blood-brain barrier permeability are paramount.

Researchers should prioritize the synthesis of cis-octahydro derivatives for receptor-based targets, as the stereochemical "kink" frequently dictates the high-affinity binding absent in the planar aromatic counterparts.

References

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI Molecules. Available at: [Link][1][2][3][4]

  • Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Octahydro-1,4-benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The octahydro-1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its therapeutic potential is intimately linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive comparison of the X-ray crystallographic data of octahydro-1,4-benzothiazine derivatives. We will delve into the conformational landscape of this saturated heterocycle, present a comparative analysis of key structural parameters from the Cambridge Structural Database (CSD), and offer a detailed, field-proven workflow for obtaining high-quality single crystals suitable for X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage solid-state structural data to inform rational drug design and understand structure-activity relationships (SAR).

Introduction: The Significance of Solid-State Conformation in Drug Design

The 1,4-benzothiazine nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, antipsychotropic, and anti-inflammatory properties.[1][2][3] While much attention is given to the synthesis of novel derivatives, a deep understanding of their three-dimensional geometry is paramount. The spatial arrangement of atoms, dictated by bond lengths, bond angles, and torsional angles, governs how a molecule interacts with its biological target.

X-ray crystallography provides the most definitive and high-resolution insight into the solid-state conformation of a molecule. This information is invaluable for:

  • Validating Molecular Design: Confirming that a synthesized molecule adopts the intended conformation.

  • Informing Computational Models: Providing an accurate starting point for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

  • Understanding Crystal Packing: Revealing intermolecular interactions that can influence solubility, stability, and polymorphism—critical factors in drug development.

This guide will focus specifically on the octahydro- derivatives, where the saturated six-membered thiazine ring introduces significant conformational flexibility. Understanding and controlling this flexibility is a key challenge and opportunity in optimizing the pharmacological profile of these compounds.

The Conformational Landscape of the Saturated Thiazine Ring

Like cyclohexane, the six-membered thiazine ring in octahydro-1,4-benzothiazine is not planar. To alleviate ring strain, it adopts puckered conformations.[4][5] The most common and energetically favorable conformations are the chair , boat , and twist-boat forms.

The chair conformation is typically the most stable, as it minimizes both angle strain and torsional strain by staggering all substituents on adjacent carbons. However, the presence of heteroatoms (Nitrogen and Sulfur) and bulky substituents can shift the energetic landscape, making other conformations accessible or even preferable.

G Chair Chair (Lowest Energy) TwistBoat Twist-Boat (Intermediate) Chair->TwistBoat Interconversion Boat Boat (Highest Energy) TwistBoat->Boat Interconversion

Caption: Energy relationship of thiazine ring conformations.

Comparative Crystallographic Analysis of Benzothiazine Scaffolds

A survey of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals key conformational trends.[6][7][8] While data on the fully saturated octahydro system is limited, we can draw valuable comparisons with related dihydro-1,4-thiazine and 1,4-oxathiane derivatives to understand the influence of substitution and oxidation state.[9]

CSD Refcode/Compound ClassKey FeatureObserved ConformationRing Puckering Parameters (approx.)Significance/CommentaryReference
Dihydro-1,4-thiazine S,S-dioxideN-H and C-ester groupsHalf-Chair C5 is significantly out of the planeStrong N-H···O=S hydrogen bonding dominates the crystal packing, forming molecular chains. The conformation in the crystal differs from that observed in solution.[9]
cis-2,6-diethoxy-1,4-oxathiane S,S-dioxideTwo equatorial ethoxy groupsChair N/AA classic, stable chair conformation is adopted both in solution and in the solid state.[9]
trans-2,6-diethoxy-1,4-oxathiane S,S-dioxideOne axial, one equatorial ethoxy groupChair N/ADemonstrates the ring's ability to accommodate axial substituents, a key consideration for stereocontrolled synthesis.[9]
1,4-Thiazine S,S-dioxideUnsubstituted ringBoat N/AAn unusual case where strong intermolecular hydrogen bonding stabilizes the higher-energy boat conformation in the crystal lattice.[9]

Key Insights from the Data:

  • Hydrogen Bonding is a Dominant Force: As seen with the dihydro-1,4-thiazine S,S-dioxide, strong intermolecular interactions like hydrogen bonds can dictate the observed conformation in the solid state, sometimes favoring forms that are less stable in isolation.

  • Substituent Effects: The orientation (axial vs. equatorial) of substituents has a predictable influence on the stability of the chair conformation, analogous to classic cyclohexane systems.

  • Oxidation State Matters: The geometry around the sulfur atom (sulfide vs. sulfone) alters bond lengths and angles, which in turn influences the puckering of the entire ring.

Experimental Workflow: From Powder to Solved Structure

Obtaining a high-quality crystal structure is a systematic process that demands precision and a causal understanding of each step. The following protocol represents a field-proven workflow for small organic molecules like octahydro-1,4-benzothiazine derivatives.

G cluster_synthesis Material Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis A Synthesis of Derivative B High-Purity Purification ( >99%) A->B C Solvent Screening & Selection B->C D Crystal Growth (e.g., Slow Evaporation) C->D E Crystal Mounting & Screening D->E F Data Collection (Diffractometer) E->F G Structure Solution (e.g., SHELXT) F->G H Structure Refinement (e.g., SHELXL) G->H I Validation & Deposition (e.g., CIF check) H->I

Caption: Standard workflow for single-crystal X-ray crystallography.

Step 1: Crystal Growth (A Self-Validating System)

The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm). Slow evaporation is a robust starting point.

  • Trustworthiness through Purity: The process begins with the highest purity starting material (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature. If solubility is too high, the solution remains unsaturated; if too low, the compound precipitates as a powder.

    • Protocol: Dissolve 5-10 mg of the purified compound in a minimal amount of a chosen solvent (e.g., methanol, ethanol, ethyl acetate) in a small, clean vial.[10][11]

    • System Validation: The solution should be clear and free of particulate matter.

    • Execution: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. Place the vial in a vibration-free location.

    • Comparative Analysis: Set up multiple crystallization trials in parallel with different solvents (e.g., a polar protic like ethanol, a polar aprotic like acetone, and a less polar one like dichloromethane) to explore different packing motifs.

Step 2: X-ray Data Collection

This step uses a diffractometer to shoot a beam of X-rays at the crystal and record the diffraction pattern.

  • Expertise in Mounting: A suitable crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount).

  • Protocol:

    • The mounted crystal is placed in the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • An initial set of images is taken to determine the crystal's unit cell parameters and assess its quality.

    • A full data collection strategy is then executed, rotating the crystal in the X-ray beam to capture diffraction data from all possible orientations.

Step 3: Structure Solution and Refinement

Software is used to translate the diffraction pattern into a 3D model of the molecule.

  • Authoritative Grounding: The SHELX suite of programs is the industry standard for small-molecule structure solution (SHELXT or SHELXS) and refinement (SHELXL).

  • Protocol:

    • Solution: The software uses the collected data to determine the positions of the atoms in the unit cell, generating an initial structural model.

    • Refinement: This is an iterative process of adjusting the atomic positions, bond lengths, and angles to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

    • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% (0.05) is generally considered excellent for publication-quality structures. The final structure is validated using tools like checkCIF before deposition in a database like the CSD.

Implications for Drug Design and Development

The precise structural data obtained from X-ray crystallography directly empowers drug development professionals:

  • SAR-Driven Design: By comparing the crystal structures of a series of active and inactive analogs, one can directly visualize the conformational requirements for biological activity. For instance, determining whether an equatorial or axial substituent at a specific position is preferred for receptor binding.

  • Patent Protection: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening intellectual property claims.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different physical properties. Crystallography is the gold standard for identifying and characterizing these forms, which is a regulatory requirement for drug registration.

Conclusion

X-ray crystallography is an indispensable tool in the study of octahydro-1,4-benzothiazine derivatives. It provides unambiguous, high-resolution data on the solid-state conformation and intermolecular interactions that are fundamental to a molecule's function. By understanding the conformational preferences of the flexible thiazine ring and employing rigorous experimental workflows, researchers can accelerate the design-synthesize-test-analyze cycle, leading to the development of safer and more effective therapeutic agents.

References

  • Title: X-Ray Structures of Some Heterocyclic Sulfones Source: MDPI URL: [Link]

  • Title: Octahydro-2h-1,4-benzothiazine (C8H15NS) Source: PubChem URL: [Link]

  • Title: 1,4-Benzothiazines-A Biologically Attractive Scaffold Source: PubMed URL: [Link]

  • Title: Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) Source: PubMed Central (PMC) URL: [Link]

  • Title: Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives Source: Moroccan Journal of Chemistry URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) Source: Dalal Institute URL: [Link]

  • Title: Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) Source: PubMed Central (PMC) URL: [Link]

  • Title: SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Regioselective synthesis of new variety of 1,4-benzothiazines Source: ResearchGate URL: [Link]

  • Title: Conformational analysis in saturated heterocyclic compounds Source: ACS Publications URL: [Link]

  • Title: Conformational Analysis of Saturated Heterocyclic Six-Membered Rings Source: ResearchGate URL: [Link]

  • Title: Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein Source: MDPI URL: [Link]

  • Title: CCDC 2302266: Experimental Crystal Structure Determination (2023) Source: PUBDB URL: [Link]

  • Title: The Cambridge Structural Database Source: BiŌkeanós URL: [Link]

  • Title: CCDC 2179030: Experimental Crystal Structure Determination Source: KAUST Repository URL: [Link]

Sources

Metabolic Stability Profiling: Octahydro-1,4-Benzothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydro-1,4-benzothiazine (OHBT) scaffold represents a critical structural motif in medicinal chemistry, serving as a saturated bioisostere of the 1,4-benzothiazine and phenothiazine classes. While it offers distinct advantages in solubility and three-dimensional spatial projection (stereochemical diversity) compared to its aromatic counterparts, its utility is frequently bottlenecked by metabolic instability .

This guide objectively analyzes the metabolic profile of OHBT, identifying the sulfur atom as the primary "soft spot" for rapid oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). We compare OHBT against three standard alternatives—Octahydro-1,4-benzoxazine , 1,2,3,4-Tetrahydroisoquinoline , and the aromatic 1,4-Benzothiazine —to provide a data-driven decision matrix for lead optimization.

Structural Analysis & Metabolic Liabilities

The OHBT scaffold consists of a cyclohexane ring fused to a thiomorpholine ring. Unlike the planar aromatic 1,4-benzothiazine, the octahydro variant introduces stereochemical complexity (cis/trans ring fusion) and increased basicity.

Primary Metabolic Soft Spots
  • Sulfur Oxidation (S-Oxidation): The thioether sulfur is highly nucleophilic. It is rapidly oxidized to the sulfoxide (major metabolite) and subsequently to the sulfone . This transformation is mediated by both CYP450 (specifically CYP3A4 and CYP2C9) and FMOs.

  • N-Dealkylation: If the nitrogen at position 4 is substituted (common in drug design), it undergoes oxidative dealkylation.

  • Alicyclic Hydroxylation: The cyclohexane ring is susceptible to hydroxylation by CYP enzymes, though this is generally slower than S-oxidation.

Stereochemical Impact
  • Trans-fused OHBT: Generally more rigid and thermodynamically stable. Often exhibits slightly higher metabolic stability due to steric hindrance protecting the heteroatoms.

  • Cis-fused OHBT: More flexible, allowing easier access for enzymes to the S and N atoms, often resulting in higher intrinsic clearance (

    
    ).
    

Comparative Analysis: OHBT vs. Alternatives

The following table contrasts the metabolic stability and physicochemical properties of OHBT against common bioisosteres.

Table 1: Scaffold Stability Comparison Matrix
FeatureOctahydro-1,4-benzothiazine (OHBT) Octahydro-1,4-benzoxazine (OHBO) 1,4-Benzothiazine (Aromatic) 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Core Structure Saturated S/N HeterocycleSaturated O/N HeterocycleUnsaturated S/N HeterocycleCarbocyclic N Heterocycle
Metabolic Liability High (S-oxidation dominates)Medium (N-dealkylation dominates)Medium-High (Aromatic hydroxylation/S-ox)Low-Medium (Benzylic hydroxylation)
Primary Clearance Mechanism FMO & CYP (S-oxidation)CYP (N-dealkylation)CYP (Ring oxidation)CYP (Benzylic oxidation)
Predicted

(HLM)
*
< 15 min30 - 60 min20 - 45 min> 60 min
Lipophilicity (LogP) Moderate-HighModerateHighModerate
Key Advantage 3D complexity, specific receptor fitImproved stability, H-bond acceptorPlanar stacking, proven pharmacophoreHigh stability, metabolic predictability

*Note:


 values are representative estimates for unsubstituted scaffolds in Human Liver Microsomes (HLM) and vary based on specific substituents.
Comparative Verdict
  • Choose OHBT if your target requires a specific hydrogen-bond acceptor/donor geometry that only the thiomorpholine ring can provide, or if the "soft" sulfur is necessary for specific interactions (e.g., metal chelation).

  • Switch to OHBO (Oxygen analog) to immediately block the rapid S-oxidation pathway. This is the most common "scaffold hop" to improve half-life.

  • Switch to THIQ if the heterocyclic nature is not essential for binding, as the carbocyclic ring significantly improves metabolic stability.

Metabolic Pathways Visualization

The following diagram illustrates the degradation cascade of the OHBT scaffold. Note the bifurcation between FMO-mediated and CYP-mediated pathways.

MetabolicPathways cluster_oxidation S-Oxidation Pathway (Liability) Parent Octahydro-1,4- benzothiazine (Parent) Sulfoxide S-Oxide (Major Metabolite) Parent->Sulfoxide FMOs (Rapid) CYP3A4 Dealkyl N-Desmethyl Derivative Parent->Dealkyl CYP2D6 (If N-substituted) Hydroxyl Cyclohexyl-OH Derivative Parent->Hydroxyl CYP450 (Minor pathway) Sulfone Sulfone (Secondary Metabolite) Sulfoxide->Sulfone CYP450

Figure 1: Primary metabolic pathways for octahydro-1,4-benzothiazine. The S-oxidation pathway (red) is the rate-limiting step for clearance.

Experimental Protocol: Differentiating FMO vs. CYP Activity

To accurately assess the stability of OHBT scaffolds, standard HLM assays are insufficient because they do not distinguish between CYP and FMO activity. FMOs are heat-labile, while CYPs are more heat-stable.[1] This protocol uses heat inactivation to deconvolute the clearance mechanism.

Materials
  • Test Compound: OHBT derivative (10 mM DMSO stock).

  • System: Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation of Microsomes (Two Arms):

    • Arm A (Total Metabolism): Thaw HLM on ice. Keep at 4°C.

    • Arm B (CYP-Only / FMO-Inactivated): Pre-incubate HLM aliquot at 50°C for 90 seconds (strictly controlled). This selectively inactivates FMOs while retaining >80% CYP activity [1]. Cool immediately on ice.

  • Incubation:

    • Prepare reaction mixture: Buffer + HLM (0.5 mg/mL final) + Test Compound (1 µM final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 minutes.

    • Remove 50 µL aliquots and quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge quenched samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Interpretation
  • If

    
     (Arm A) 
    
    
    
    
    
    (Arm B): FMO-driven metabolism (S-oxidation is the culprit). Strategy: Steric hindrance around Sulfur or scaffold hop to Benzoxazine.
  • If

    
     (Arm A) 
    
    
    
    
    
    (Arm B): CYP-driven metabolism . Strategy: Look for N-dealkylation or ring hydroxylation.

AssayWorkflow cluster_prep Enzyme Preparation Start HLM Stock ArmA Arm A: Keep on Ice (Active FMO + CYP) Start->ArmA ArmB Arm B: Heat Shock (50°C, 90s) (Inactive FMO) Start->ArmB Incubation Incubate with NADPH (37°C) ArmA->Incubation ArmB->Incubation Quench Quench with ACN (0, 5, 15, 30, 60 min) Incubation->Quench Analysis LC-MS/MS Analysis Calculate Intrinsic Clearance Quench->Analysis

Figure 2: Differential stability assay workflow to isolate FMO contribution to sulfur oxidation.

Optimization Strategies

If the OHBT scaffold is essential for biological activity, use these medicinal chemistry strategies to improve stability:

  • Oxidation Blocking: Pre-oxidize the sulfur to the sulfone (

    
    ) . Sulfones are metabolically stable and strong hydrogen bond acceptors. If the target tolerates the polarity change, this eliminates the FMO liability [2].
    
  • Steric Shielding: Introduce gem-dimethyl groups adjacent to the sulfur (position 2 or 3). This creates steric bulk that hinders FMO/CYP approach to the sulfur lone pairs.

  • Electron Withdrawal: Add electron-withdrawing groups (EWGs) like fluorine to the cyclohexane ring. This reduces the electron density on the heteroatoms, making them less susceptible to oxidative attack.

References

  • Krueger, S.K. & Williams, D.E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387.

  • Rai, A., et al. (2018).[2] 1,4-Benzothiazines: A Biologically Attractive Scaffold.[2][3][4][5] Mini-Reviews in Medicinal Chemistry, 18(1), 42-57.[2]

  • Testa, B. & Krämer, S.D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405.

  • Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.

Sources

A Tale of Two Scaffolds: A Structural and Conformational Guide to Octahydro-2H-1,4-benzothiazine and Decahydroquinoline for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design, the selection of a core molecular scaffold is a decision that dictates the trajectory of a research program. The three-dimensional architecture of this core pre-organizes substituents in space, influencing everything from target affinity and selectivity to ADME properties. This guide offers a deep, comparative analysis of two prominent saturated bicyclic heterocycles: octahydro-2H-1,4-benzothiazine and decahydroquinoline. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide a causal, field-tested perspective on why their subtle structural distinctions are of paramount importance to drug development professionals.

The Fundamental Architectural Divergence: Beyond the Atom Count

At a cursory glance, both scaffolds share a common blueprint: a six-membered heterocyclic ring fused to a cyclohexane ring. However, the identity of the heteroatoms instigates a fundamental divergence in their structural and electronic character. Decahydroquinoline is a bicyclic secondary amine, while octahydro-2H-1,4-benzothiazine is a bicyclic thioether-amine. This seemingly minor difference—the substitution of a methylene group (CH₂) in decahydroquinoline for a sulfur atom in the 1,4-benzothiazine system—creates a cascade of stereoelectronic consequences.

The decahydroquinoline framework is a classic system for studying cis-trans isomerism at the ring junction. The trans-fused isomer is a conformationally rigid, chair-chair system, making it an exceptional template for locking substituents into well-defined spatial vectors.[1][2] In stark contrast, the cis-fused isomer is conformationally mobile, capable of undergoing a ring-flip between two distinct chair-chair conformers.[3] This inherent flexibility can be advantageous for induced-fit binding to a biological target.

The introduction of sulfur into the octahydro-2H-1,4-benzothiazine scaffold fundamentally alters the geometry of the heterocyclic ring. The longer carbon-sulfur bonds (~1.82 Å) compared to carbon-carbon bonds (~1.54 Å) and the smaller C-S-C bond angle (~100°) relative to a tetrahedral carbon's C-C-C angle (~109.5°) forces the thiazine ring into a puckered, non-ideal chair conformation. This inherent distortion creates a more complex and nuanced conformational landscape than that observed in the corresponding decahydroquinoline system.

Table 1: Comparative Physicochemical and Structural Properties

PropertyOctahydro-2H-1,4-benzothiazineDecahydroquinoline
Molecular Formula C₈H₁₅NSC₉H₁₇N
Molar Mass 157.28 g/mol 139.24 g/mol [4][5]
Heteroatoms 1x Nitrogen, 1x Sulfur1x Nitrogen
Ring Fusion Isomerism cis and trans possiblecis and trans possible
Key Conformational Feature Thiazine ring adopts a distorted chair-like conformation.[6]trans-isomer is rigid; cis-isomer undergoes ring inversion.[3]
Nitrogen Basicity (pKa of conjugate acid) Lower (influenced by sulfur)Higher (~11.2)

Conformational Landscapes and Their Strategic Implications

The true value of a scaffold lies in its predictable three-dimensional behavior. The choice between these two systems is often a strategic decision between conformational constraint and flexibility.

Decahydroquinoline: The Power of Rigidity vs. Flexibility

The utility of decahydroquinoline in medicinal chemistry often leverages the stark difference between its cis and trans isomers. The trans isomer serves as a rigid anchor, ideal for structure-activity relationship (SAR) studies where precise positioning of pharmacophoric groups is necessary to probe a binding pocket. The energetic barrier to interconversion is prohibitive, meaning the scaffold is "locked." The cis isomer, however, offers a dynamic element. Its ability to ring-flip allows attached substituents to sample a broader conformational space, which can be crucial for adapting to the dynamic nature of protein binding sites.

G cluster_trans trans-Decahydroquinoline cluster_cis cis-Decahydroquinoline trans Rigid, Locked Chair-Chair Conformation cis1 Chair-Chair Conformer A cis2 Chair-Chair Conformer B cis1->cis2 Ring Flip (Dynamic Equilibrium)

Figure 1: Conformational behavior of decahydroquinoline isomers.

Octahydro-2H-1,4-benzothiazine: A More Complex Terrain

The 1,4-benzothiazine scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting activities from antibacterial to antihypertensive.[7][8] Its conformational behavior is more subtle than that of decahydroquinoline. Even in a trans-fused system, the thiazine ring's inherent puckering due to the sulfur atom can lead to multiple low-energy conformations. This provides a unique structural landscape that is neither fully rigid nor broadly flexible, offering a distinct "flavor" of conformational space for exploration. The presence of the sulfur atom also introduces a potential hydrogen bond acceptor and a site for metabolic oxidation, adding further dimensions to its drug-like properties.

Experimental Verification: A Self-Validating Protocol

Theoretical understanding must be grounded in empirical data. The structural and conformational properties of novel derivatives of these scaffolds are typically elucidated through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling.

G cluster_workflow Structural Elucidation Workflow A Synthesis & Purification of Target Molecule B Solution-State Analysis: NMR Spectroscopy A->B 1. 1D (¹H, ¹³C) 2. 2D (COSY, NOESY) C Solid-State Analysis: X-ray Crystallography A->C Requires single crystal (Definitive Structure) D In Silico Analysis: Computational Modeling A->D Energy Minimization Conformational Search E Integrated Structural Assignment B->E C->E D->E

Figure 2: A validated workflow for comprehensive structural analysis.

Protocol: Differentiating cis and trans Ring Fusion via NMR Spectroscopy

This protocol provides a reliable method for assigning the relative stereochemistry at the ring junction, a critical first step in characterizing any new derivative.

Objective: To unambiguously determine the cis or trans nature of the ring fusion using Nuclear Overhauser Effect (NOE) data.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Initial Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to ensure sample purity and to facilitate peak assignments.

  • 2D Homonuclear Correlation (¹H-¹H COSY): Acquire a COSY spectrum to establish proton-proton coupling networks. This is essential for assigning the signals of the bridgehead protons (the protons attached to the carbons at the ring junction).

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY):

    • This is the critical experiment. The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons.

    • Set up a 2D NOESY experiment with a mixing time appropriate for a molecule of this size (typically 500-800 ms).

    • Analysis for cis-fusion: In a cis-fused isomer, the two bridgehead protons are on the same face of the bicyclic system. Therefore, a distinct cross-peak should be observed between them in the NOESY spectrum.

    • Analysis for trans-fusion: In a trans-fused isomer, the two bridgehead protons are on opposite faces of the system, far apart in space. No NOE cross-peak will be observed between them.

  • Data Interpretation: The presence or absence of this key bridgehead-bridgehead NOE cross-peak provides a definitive and self-validating assignment of the ring fusion stereochemistry in solution. This experimental observation should then be correlated with computational models to build a comprehensive understanding of the molecule's preferred conformation.

Conclusion and Outlook for the Drug Designer

The choice between an octahydro-2H-1,4-benzothiazine and a decahydroquinoline scaffold is a nuanced decision driven by the specific goals of the drug discovery project.

  • Choose trans-Decahydroquinoline for: Maximum conformational restriction, minimizing the entropic penalty upon binding, and probing specific directional interactions within a well-defined binding site.

  • Choose cis-Decahydroquinoline for: Introducing controlled flexibility, allowing the molecule to adapt to dynamic binding pockets or to achieve a challenging binding vector not accessible by the rigid trans-isomer.

  • Choose Octahydro-2H-1,4-benzothiazine for: Accessing a unique, subtly complex conformational space, leveraging the stereoelectronic properties of the sulfur atom for potential interactions (H-bonding, metabolic handles), and exploring a chemical space rich in biologically active precedents.[7][8][9]

Ultimately, a deep appreciation for the underlying structural and conformational properties of these scaffolds empowers the medicinal chemist to make rational, data-driven decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry - ResearchGate. (2025). Retrieved from researchgate.net. [Link]

  • Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from pubs.rsc.org. [Link]

  • trans-Decahydroquinoline - Natural Micron Pharm Tech. (n.d.). Retrieved from nmpharmtech.com. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org. (2018). Retrieved from ijcrt.org. [Link]

  • Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. (n.d.). Retrieved from revues.imist.ma. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (2022). Retrieved from mdpi.com. [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov. [Link]

  • Conformational Analysis of decalins, decalones anddecanols - YouTube. (2020). Retrieved from youtube.com. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. (2022). Retrieved from mdpi.com. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed. (2022). Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Retrieved from mdpi.com. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - Beilstein Journals. (n.d.). Retrieved from beilstein-journals.org. [Link]

  • Decahydroquinoline | C9H17N | CID 92911 - PubChem - NIH. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Retrieved from cbi.org.in. [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A. (2021). Retrieved from ncbi.nlm.nih.gov. [Link]

  • Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their conformational analysis. (n.d.). Retrieved from scispace.com. [Link]

  • Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. (2025). Retrieved from researchgate.net. [Link]

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026). Retrieved from researchgate.net. [Link]

Sources

Validating Stereochemistry of Fused Thiazine-Cyclohexane Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methods for validating the stereochemistry of fused thiazine-cyclohexane rings (specifically octahydro-2H-benzo[b][1,4]thiazine and related scaffolds). It synthesizes experimental protocols with theoretical grounding, designed for researchers in medicinal chemistry.[1]

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Core Scaffold: Octahydro-2H-benzo[b][1,4]thiazine (Saturated bicyclic system)

Executive Summary: The Stereochemical Challenge

Fused thiazine-cyclohexane systems (analogous to S-heterodecalins) present a critical stereochemical challenge in drug design: the assignment of cis- vs. trans- ring fusion. Unlike their aromatic counterparts (benzothiazines), saturated octahydro-systems possess two chiral bridgehead carbons (


 and 

), leading to distinct diastereomers with vastly different pharmacological profiles.
  • Trans-fusion: Rigid, "flat" extended structure; typically thermodynamically more stable; often lacks Bohlmann bands if N-lone pair geometry is constrained.

  • Cis-fusion: Flexible, "bent" structure; capable of ring-flipping (unless anchored); generally kinetically favored in certain cyclizations.

This guide compares the three primary validation methodologies—NMR Spectroscopy , X-Ray Crystallography , and Computational Modeling (DFT) —ranking them by definitiveness, throughput, and resource density.

Comparative Analysis of Validation Methods

The following table summarizes the trade-offs between the three core validation techniques.

FeatureMethod A: NMR Spectroscopy Method B: X-Ray Crystallography Method C: DFT/GIAO Calculation
Primary Metric Scalar Coupling (

) & NOE
Electron Density MapCalculated Shielding Tensors
Definitiveness High (90-95%)Absolute (100%) Supportive (High if matched)
Sample Req. Solution (mg scale)Single Crystal (Solid state)Virtual Structure
Time to Result HoursDays to WeeksHours (Cluster dependent)
Cost LowHighLow (Compute time)
Key Limitation Signal overlap; dynamic averagingCrystal growth failureFunctional/Basis set dependence

Detailed Methodologies & Protocols

Method A: NMR Spectroscopy (The Workhorse)

NMR is the first-line validation tool. For fused thiazine-cyclohexanes, the distinction relies on the Karplus relationship regarding the bridgehead protons (


 and 

).
Mechanistic Grounding
  • Coupling Constants (

    
    ): 
    
    • Trans-fusion: The dihedral angle between bridgehead protons is

      
       (anti-periplanar). According to the Karplus equation, this yields a large coupling constant (
      
      
      
      )
      .
    • Cis-fusion: The dihedral angle is

      
       (syn-clinal). This yields a small coupling constant (
      
      
      
      )
      .
  • Gamma-Gauche Effect (

    
    C NMR):  In cis-fused systems, axial substituents create steric compression, causing an upfield shift (shielding)  of 3-6 ppm for the bridgehead carbons compared to the trans-isomer.
    
Experimental Protocol
  • Sample Prep: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    . Avoid solvents that promote rapid exchange if N-H is present.
  • 1D

    
    H NMR Acquisition:  Acquire a high-resolution spectrum (min. 400 MHz, ideally 600 MHz).
    
  • Decoupling Experiments (Essential): If bridgehead signals are obscured:

    • Perform 1D TOCSY or Homo-decoupling irradiating the adjacent methylene protons to simplify the bridgehead multiplet.

  • 2D NOESY/ROESY:

    • Trans: No NOE correlation between

      
       and 
      
      
      
      .
    • Cis: Strong NOE correlation between

      
       and 
      
      
      
      (they are on the same face).

Critical Check: If the N-atom has a lone pair anti-periplanar to adjacent axial C-H bonds, look for Bohlmann Bands in the IR spectrum (2700–2800 cm⁻¹). These are prominent in trans-fused systems but often absent in cis-fused systems.

Method B: X-Ray Crystallography (The Gold Standard)

When NMR data is ambiguous (e.g., rapid ring flipping averages the


-values), X-ray crystallography is mandatory.
Protocol
  • Screening: Attempt crystallization using vapor diffusion (e.g., Pentane into EtOAc/DCM solution).

  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion, which is critical for resolving the puckering of the saturated thiazine ring.

  • Refinement: Solve structure using direct methods (SHELXT). Pay specific attention to the Flack Parameter if the molecule is chiral but lacks a heavy atom (though Sulfur usually provides sufficient anomalous scattering).

Method C: Computational Validation (DFT)

Use Density Functional Theory (DFT) to predict NMR shifts and confirm the experimental assignment.

Workflow
  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers for both cis and trans candidates.

  • Geometry Optimization: Optimize lowest energy conformers using DFT (e.g., B3LYP/6-31G* or

    
    B97X-D).
    
  • NMR Calculation: Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Comparison: Compare experimental

    
     values with calculated values. A high correlation (
    
    
    
    ) confirms the assignment.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for assigning stereochemistry in fused thiazine-cyclohexane systems.

StereochemValidation Start Synthesized Fused Thiazine-Cyclohexane H_NMR 1. Acquire 1H NMR (Measure J_4a-8a) Start->H_NMR Decision_J Coupling Constant (J)? H_NMR->Decision_J Large_J J = 9-13 Hz (Anti-periplanar) Decision_J->Large_J Small_J J = 2-5 Hz (Syn-clinal) Decision_J->Small_J Ambiguous_J J = 5-9 Hz (Distorted/Averaging) Decision_J->Ambiguous_J Trans_Prelim Likely TRANS-Fusion Large_J->Trans_Prelim Cis_Prelim Likely CIS-Fusion Small_J->Cis_Prelim XRay 3. X-Ray Crystallography (Or DFT GIAO) Ambiguous_J->XRay NOESY 2. NOESY/ROESY Experiment Trans_Prelim->NOESY Cis_Prelim->NOESY NOE_Result H4a - H8a Correlation? NOESY->NOE_Result NOE_Yes Strong Crosspeak NOE_Result->NOE_Yes Cis NOE_No No Crosspeak NOE_Result->NOE_No Trans Confirm_Cis CONFIRMED: CIS NOE_Yes->Confirm_Cis Confirm_Trans CONFIRMED: TRANS NOE_No->Confirm_Trans XRay->Confirm_Cis XRay->Confirm_Trans

Figure 1: Decision tree for stereochemical assignment of fused thiazine-cyclohexane rings. Dashed lines indicate the fallback path for ambiguous NMR data.

References

  • Stereochemistry of Fused Ring Systems (Decalin Analogs)

    • Source: Master Organic Chemistry. "Cis-Decalin and Trans-Decalin."
    • URL:[Link]

  • Karplus Equ

    • Source: BenchChem.[1] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

  • X-Ray Crystallography of Benzothiazines

    • Title: Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Gamma-Gauche Effect in 13C NMR

    • Title: Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Synthesis and Conform

    • Title: Synthesis, Conformational Analysis and Evalu
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Octahydro-2H-1,4-benzothiazine

[1][2][3]

Executive Summary: Immediate Action Plan

Octahydro-2H-1,4-benzothiazine (CAS: 2647-50-9 for related derivatives; specific isomer dependent) is a bicyclic heterocycle containing both a secondary amine and a thioether.[1][2][3] Its disposal requires strict adherence to segregation protocols to prevent dangerous incompatibilities, particularly with oxidizers and acids.[3][4]

Core Directive:

  • DO segregate into Non-Halogenated Organic waste streams.

  • DO double-contain waste to manage potential sulfide odors.[1][2][3]

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite) in bulk—risk of exothermic sulfoxidation or chloramine formation.[2]

  • DO NOT dispose of down the drain. This compound poses aquatic toxicity risks.[2][5][6]

Chemical Profile & Hazard Logic

To handle this compound safely, you must understand the "Why" behind the protocols. This compound acts as a bifunctional Lewis base and a reducing agent .

PropertyCharacteristicOperational Implication
Functional Groups Secondary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), Thioether (

)
Basic and nucleophilic.[1][3] Subject to oxidation.
Reactivity Class Organic Base / Reducing AgentIncompatible with Oxidizers: Violent reaction possible. Incompatible with Acids: Exothermic salt formation.[2]
Odor Characteristic Sulfide/AmineHigh odor threshold.[2] Requires vapor-tight sealing (Parafilm/Teflon tape) to prevent lab contamination.[1][2][3]
Flash Point ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Predicted)
Combustible. Classify as Class IIIB liquid waste if neat.[2]
Toxicity Irritant / Potential SensitizerAvoid inhalation.[2][5][6][7] Skin contact may cause sensitization due to amine moiety.

Segregation & Compatibility Logic

The most critical error in disposing of benzothiazines is misclassification. The presence of sulfur and nitrogen dictates the waste stream.

The Causality of Segregation
  • Why not Acid Waste?

    • Mechanism:[1][2][3][5][6][7][8] The secondary amine protonates exothermically upon contact with strong acids.

    • Risk:[1][3][6][8] While not explosive, the heat generated can pressurize waste containers or volatilize other solvents in the mix.

  • Why not Oxidizer Waste?

    • Mechanism:[1][2][3][5][6][7][8] The sulfur atom is readily oxidized to sulfoxide (

      
      ) or sulfone (
      
      
      ).
    • Risk:[1][3][6][8] Reaction with strong oxidizers (e.g., concentrated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , 
      
      
      ) is highly exothermic and can lead to thermal runaway or fire.[1][3]
Decision Tree: Waste Stream Selection

WasteSegregationStartWaste: Octahydro-2H-1,4-benzothiazineStatePhysical State?Start->StateLiquidLiquid (Solution/Neat)State->LiquidSolidSolid (Powder/Residue)State->SolidHalogenCheckMixed with Halogenated Solvents?(DCM, Chloroform)Liquid->HalogenCheckStreamCStream C: Solid Hazardous Waste(Incineration)Solid->StreamCStreamAStream A: Halogenated OrganicHalogenCheck->StreamAYesStreamBStream B: Non-Halogenated Organic(High BTU Fuel Blending)HalogenCheck->StreamBNo (Preferred)

Figure 1: Logic flow for assigning the correct waste stream.[2] Note that non-halogenated streams are preferred for fuel blending efficiency, provided sulfur content limits are observed.[1][2][3]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (Residues)

For trace amounts remaining in glassware.[1][2][3]

  • Dissolution: Dissolve residue in a minimal amount of acetone or ethanol.

  • Transfer: Move the rinsate to the appropriate organic waste container (see Fig 1).

  • Decontamination: Once the bulk is removed, glassware can be soaked in a mild detergent bath.

    • Note: Do not use Chromic Acid or Piranha solution for cleaning glassware contaminated with this compound (Explosion Hazard).[2]

Phase 2: Bulking & Containerization

For bulk disposal of reaction mixtures.[2]

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass.[1][2] Avoid metal cans if the mixture is potentially corrosive due to other reagents.[4]

  • Labeling:

    • Must read: "HAZARDOUS WASTE - Organic Solvents"

    • List constituents: "Octahydro-2H-1,4-benzothiazine, Ethanol (or solvent used)."[1][2][3]

    • Hazard Flags: Check "Irritant" and "Combustible."

  • Odor Control: If the waste smells strongly of sulfur:

    • Tighten the cap securely.

    • Wrap the cap gap with Parafilm or electrical tape.

    • Place the bottle inside a secondary containment bag (Ziploc style) before placing it in the satellite accumulation area.

Spill Management Workflow

Scenario: You have spilled 50mL of neat Octahydro-2H-1,4-benzothiazine on the benchtop.

Immediate Danger: Slip hazard, respiratory irritation, potential skin absorption.[1][2][3]

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile Gloves x2, Goggles, Lab Coat)Alert->PPEAbsorb3. Absorb(Use Vermiculite, Clay, or Sand)PPE->AbsorbCollect4. Collect(Scoop into wide-mouth jar)Absorb->CollectClean5. Decontaminate Surface(Soap & Water wash)Collect->Clean

Figure 2: Emergency response workflow. Note that oxidative neutralization (bleach) is NOT recommended for the initial bulk spill due to reaction heat.[3]

Critical Note on Bleach: While bleach is often used to kill sulfide odors, do not pour bleach directly onto a bulk spill of this amine/sulfide. The reaction can generate chloramines (toxic gas) and significant heat.

  • Correct Protocol: Absorb the bulk material first. Only use a dilute (10%) bleach solution to wipe down the surface residue after the bulk material has been removed.

Regulatory & Compliance Data

Ensure your disposal manifest aligns with the following classifications.

RegulationClassification CodeDescription
RCRA (USA) Not Listed (P/U) Not a specifically listed waste.[1][2][3] Regulate by characteristic.
RCRA Characteristic D001 (Ignitable)If in flammable solvent (Flash point <60°C).[2]
EU Waste Code 07 01 04 *Other organic solvents, washing liquids and mother liquors.[3]
DOT (Transport) UN 2810 Toxic, liquids, organic, n.o.s.[1][2][3] (if toxicity data confirms).[2]

Self-Validation Check: Before sealing the waste container, ask:

  • Did I mix this with nitric acid? (If YES -> Evacuate/Vent fume hood immediately).[1][2][3]

  • Is the container compatible with solvents? (If HDPE/Glass -> YES).[1][2][3]

  • Is the label complete? (Must list full chemical name, not just "Waste").

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]2][3]

  • PubChem. (n.d.).[2] Compound Summary: Benzothiazine Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]1][2][3]

  • American Chemical Society. (2023).[2][9] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]2][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.